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  • Product: 4-Oxothiolane-2-carboxylic acid
  • CAS: 89323-44-4

Core Science & Biosynthesis

Foundational

chemical properties of 4-Oxothiolane-2-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties of 4-Oxothiolane-2-carboxylic acid Abstract 4-Oxothiolane-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Oxothiolane-2-carboxylic acid

Abstract

4-Oxothiolane-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, incorporating a thiolane ring with a ketone at the 4-position and a carboxylic acid at the 2-position, offers multiple points for chemical modification. This guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores the molecule's potential as a versatile building block in the design and development of novel therapeutic agents, grounded in the established importance of related sulfur-containing heterocycles in drug discovery.

Introduction and Strategic Importance

The strategic value of 4-Oxothiolane-2-carboxylic acid lies in its dual functionality. The carboxylic acid group serves as a handle for forming amides, esters, and other derivatives, which is a cornerstone of medicinal chemistry for modulating properties like solubility, cell permeability, and target binding.[1][2] The cyclic thioether and ketone functionalities introduce specific stereochemical and electronic features, making it a valuable scaffold for creating complex molecular architectures. Thiolane, thiazolidine, and oxathiolane rings are privileged structures found in numerous biologically active compounds, including antiviral agents and cysteine prodrugs that can modulate intracellular glutathione levels and mitigate oxidative stress.[3][4][5] Understanding the chemical behavior of 4-Oxothiolane-2-carboxylic acid is therefore critical for leveraging its potential in drug development programs.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. The structure of 4-Oxothiolane-2-carboxylic acid is presented below, followed by a table summarizing its key physicochemical data.

Caption: Figure 1: Chemical Structure of 4-Oxothiolane-2-carboxylic acid.

Table 1: Physicochemical Properties of 4-Oxothiolane-2-carboxylic acid

PropertyValueSource
Molecular Formula C₅H₆O₃SPubChemLite[6]
Molecular Weight 146.16 g/mol Calculated
Monoisotopic Mass 146.00377 DaPubChemLite[6]
XLogP (Predicted) -0.1PubChemLite[6]
InChIKey IBSKPYFOLKUHNM-UHFFFAOYSA-NPubChemLite[6]
Canonical SMILES C1C(SCC1=O)C(=O)OPubChemLite[6]

Spectroscopic Profile: The Signature of a Molecule

Characterization and purity assessment are paramount. The expected spectroscopic features for 4-Oxothiolane-2-carboxylic acid are derived from the well-established principles of organic spectroscopy.[7][8]

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two key features. A very broad absorption band spanning from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[7][8] A strong, sharp absorption for the carboxylic acid C=O stretch should appear around 1700-1725 cm⁻¹. A second strong C=O stretch, corresponding to the ketone in the five-membered ring, is anticipated in a similar region, potentially leading to a broadened or complex carbonyl absorption band.[7]

  • ¹H NMR Spectroscopy : The proton of the carboxylic acid (-COOH) is expected to be a broad singlet far downfield, typically in the 10-12 ppm range.[7][8] The proton at the C2 position (alpha to the carboxylic acid and the sulfur atom) would likely appear as a multiplet. The protons on the C3 and C5 positions, being adjacent to the ketone and sulfur atom respectively, will reside in the 2-4 ppm region, showing complex splitting patterns due to diastereotopicity and coupling with each other.

  • ¹³C NMR Spectroscopy : Two signals are expected in the carbonyl region of the spectrum. The carboxyl carbon should appear between 170-185 ppm.[8][9] The ketone carbonyl carbon is also expected in the downfield region, typically >190 ppm. The C2 carbon, attached to both the carboxylic acid and the sulfur, will be deshielded, while the C3 and C5 methylene carbons will appear further upfield.

  • Mass Spectrometry : In mass spectrometry, the molecular ion peak (M+) would be observed at m/z = 146. A common fragmentation pattern for carboxylic acids involves the loss of the hydroxyl group (-OH, 17 Da) and the subsequent loss of carbon monoxide (-CO, 28 Da).[7]

Synthesis and Reactivity: A Chemist's Guide to Manipulation

The synthetic utility and potential applications of 4-Oxothiolane-2-carboxylic acid are dictated by the reactivity of its functional groups: the carboxylic acid, the ketone, and the thiolane ring.

Proposed Synthetic Pathway

While a specific, documented synthesis for this exact molecule is not prevalent in readily available literature, a plausible and chemically sound approach can be designed based on established reactions. A logical strategy involves the condensation of glyoxylic acid with a suitable sulfur-containing synthon. This approach is analogous to syntheses of related oxathiolane and thiazolidine structures.[3][10][11]

Caption: Figure 2: Proposed workflow for the synthesis of 4-Oxothiolane-2-carboxylic acid.

Reactivity of the Carboxylic Acid Group

The carboxylic acid is a versatile functional group for nucleophilic acyl substitution, allowing for the synthesis of a wide array of derivatives.[12][13][14]

  • Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) will yield the corresponding ester. This is often used to mask the acid's polarity, improving cell membrane permeability.[2]

  • Amide Formation : Direct conversion to an amide by reaction with an amine is challenging due to acid-base chemistry.[2] However, using coupling agents like dicyclohexylcarbodiimide (DCC) or converting the acid to a more reactive intermediate (e.g., an acid chloride with SOCl₂) facilitates the formation of amide bonds, which are fundamental in peptide and protein chemistry.[2][15]

  • Reduction : Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to the corresponding primary alcohol, 4-oxothiolane-2-yl)methanol.

Reactivity of the Ketone Group

The ketone at the C4 position provides another site for chemical modification:

  • Reduction : Selective reduction of the ketone to a secondary alcohol can be achieved using milder reducing agents like NaBH₄, yielding 4-hydroxythiolane-2-carboxylic acid. This introduces a new stereocenter and a hydrogen-bond donor/acceptor group.

  • Reductive Amination : Reaction with an amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) can form a C-N bond, installing an amino group at the 4-position. This is a powerful tool for library synthesis in drug discovery.

  • Wittig Reaction : The ketone can be converted to an alkene via the Wittig reaction, allowing for carbon-carbon bond formation and significant structural modification.

Applications in Drug Discovery and Chemical Biology

The true potential of 4-Oxothiolane-2-carboxylic acid is realized when considering its application as a scaffold in medicinal chemistry. The thiolane ring system is a key component in many biologically active molecules.

  • Scaffold for Novel Therapeutics : Derivatives of this molecule can be synthesized to target a wide range of biological systems. For instance, related thieno[2,3-d]pyrimidine-2-carboxylic acids have been developed as orally active antiallergy agents that inhibit histamine release.[16]

  • Cysteine Prodrug Analogs : L-2-oxothiazolidine-4-carboxylic acid (OTC) is a well-known cysteine prodrug that increases intracellular glutathione (GSH) levels, thereby protecting cells from oxidative stress.[4][5] 4-Oxothiolane-2-carboxylic acid provides a novel scaffold to design new cysteine delivery agents with potentially different pharmacokinetic and pharmacodynamic profiles.

  • Bioisosteric Replacement : The carboxylic acid group is a common pharmacophore but can sometimes lead to poor pharmacokinetic properties.[1] The thiolane ring itself can be considered a bioisostere for other cyclic systems, and the overall molecule can be used in fragment-based drug discovery to explore new chemical space. The replacement of a carboxylic acid with bioisosteres is a key strategy in medicinal chemistry to improve drug properties.[17][18]

Experimental Protocol: Synthesis of an Amide Derivative

This protocol describes a general, reliable method for coupling 4-Oxothiolane-2-carboxylic acid with a primary amine using a standard peptide coupling reagent.

Objective: To synthesize N-benzyl-4-oxothiolane-2-carboxamide.

Materials:

  • 4-Oxothiolane-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Oxothiolane-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.05 eq), HATU (1.1 eq), and DIPEA (3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-benzyl-4-oxothiolane-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

4-Oxothiolane-2-carboxylic acid is a highly functionalized heterocyclic building block with considerable potential for applications in drug discovery and organic synthesis. Its distinct reactive sites—the carboxylic acid and the ketone—allow for orthogonal chemical modifications, enabling the creation of diverse molecular libraries. The embedded sulfur atom and cyclic structure provide a robust scaffold that is present in numerous known bioactive compounds. This guide has outlined its core chemical properties, providing a framework for researchers and scientists to harness its synthetic versatility in the pursuit of novel chemical entities with therapeutic potential.

References

  • Food and Agriculture Organization of the United Nations. Calcium propionate. [Link]

  • PubChemLite. 4-oxothiolane-2-carboxylic acid (C5H6O3S). [Link]

  • Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505-510. [Link]

  • Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics - University of Pennsylvania. [Link]

  • University of Calgary. Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. [Link]

  • Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • Bio, M. M., et al. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Semantic Scholar. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. [Link]

  • Chemsrc. 1,3-OXATHIOLANE-2-CARBOXYLIC ACID, 5-OXO | CAS#:138760-34-6. (2025). [Link]

  • Thieme. Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. [Link]

  • Mykhailiuk, P. K. (2018). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 20(13), 3892-3895. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link]

  • National Center for Biotechnology Information. 4-Oxooxetane-2-carboxylic acid. PubChem Compound Database. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), 5424-5437. [Link]

  • KPU Pressbooks. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. Organic Chemistry II. [Link]

  • LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025). [Link]

  • Bezen, S. M., et al. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Arkivoc, 2017(5), 213-241. [Link]

  • Kim, D. K., et al. (2006). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. British Journal of Pharmacology, 149(1), 101-111. [Link]

  • LibreTexts Chemistry. 6.6: Synthesis of Carboxylic Acid Derivatives. (2021). [Link]

  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31. [Link]

  • Promsote, W., et al. (2012). The Cysteine Prodrug L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) Elicits Potent Antioxidant and Anti-inflammatory Effects in RPE: Relevance to Treatment of Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science, 53(14), 6560. [Link]

Sources

Exploratory

Therapeutic Applications and Synthetic Utility of 4-Oxothiolane-2-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary The 4-oxothiolane-2-carboxylic acid scaffold represents a highly versatile structural motif in modern drug discovery and chemical biology. Characterized by a saturated sulfur-containing five-membered ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxothiolane-2-carboxylic acid scaffold represents a highly versatile structural motif in modern drug discovery and chemical biology. Characterized by a saturated sulfur-containing five-membered ring, a ketone at the C4 position, and a carboxylic acid (or ester) at the C2 position, this core serves a dual purpose. First, it acts as a critical electrophilic and nucleophilic hub for the total synthesis of complex therapeutics, most notably the gonadotropin-releasing hormone (GnRH) receptor antagonist Linzagolix[1]. Second, its reduced derivatives, such as tetrahydrothiophene-2-carboxylate, exhibit direct pharmacological activity by functioning as light-dependent, irreversible inactivators of Proline Dehydrogenase (PRODH)—a key enzyme implicated in the metabolic reprogramming of cancer cells[2].

As a Senior Application Scientist, I have structured this guide to detail both the synthetic workflows and the biological assays associated with these derivatives, emphasizing the mechanistic causality behind each experimental step.

Synthetic Application: Constructing the GnRH Antagonist Linzagolix

Linzagolix is a potent, orally bioavailable small-molecule GnRH antagonist developed for the treatment of hormone-dependent conditions such as uterine fibroids and endometriosis[1]. The architectural complexity of Linzagolix relies on a thieno[3,4-d]pyrimidine core, which is synthesized directly from dimethyl 4-oxothiolane-2,3-dicarboxylate .

The strategic choice of the 4-oxothiolane derivative as a starting material is driven by thermodynamics: the saturated thiolane ring readily undergoes base-catalyzed condensation and subsequent oxidative aromatization to form a highly stable thiophene ring.

Protocol 1: Base-Catalyzed Aromatization to the Thiophene Core

Objective: Convert dimethyl 4-oxothiolane-2,3-dicarboxylate into the functionalized thiophene intermediate required for Linzagolix.

Mechanistic Causality: The addition of piperidine acts as a nucleophilic catalyst to facilitate the initial condensation with dimethyl maleate. Subsequent introduction of a strong base (sodium methoxide) at elevated temperatures forces the enolization of the C4 ketone, driving a cascade that ejects leaving groups and aromatizes the ring into a thermodynamically favored thiophene[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 15.0 g of dimethyl 4-oxothiolane-2,3-dicarboxylate in 45 g of anhydrous tetrahydrofuran (THF). Add 0.361 g of piperidine to prime the condensation.

  • Electrophile Addition: Slowly add a solution of dimethyl maleate (21.4 g) in THF (30 g) at room temperature.

  • Base Catalysis: Introduce 43 g of a 20% sodium methoxide solution in methanol. Crucial: This must be done at 55 °C under a strict nitrogen atmosphere to prevent unwanted oxidative degradation of the sulfur heteroatom.

  • Reflux & Aromatization: Stir the reaction mixture at reflux for 3 hours.

    • Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete consumption of the non-UV-active thiolane starting material and the appearance of a highly UV-active thiophene spot confirms successful aromatization.

  • Quenching & Isolation: Cool the mixture to 45–50 °C. Add diisopropyl ether (105 g) and acetic acid (0.85 g) to neutralize the methoxide base, forcing the precipitation of the intermediate. Filter and dry the resulting solid under a vacuum.

Linzagolix_Synthesis N1 Dimethyl 4-oxothiolane-2,3-dicarboxylate (Starting Material) N2 Reaction with Dimethyl Maleate (NaOMe, MeOH, 55°C) N1->N2 N3 Thiophene Core Intermediate N2->N3 N4 Urea Formation & Cyclization (with substituted aniline) N3->N4 N5 Linzagolix (GnRH Antagonist) Thieno[3,4-d]pyrimidine-5-carboxylic acid N4->N5

Workflow for the synthesis of Linzagolix utilizing the 4-oxothiolane-2,3-dicarboxylate intermediate.

Direct Pharmacological Activity: Targeting Cancer Metabolism

Beyond synthetic utility, reduced analogs of 4-oxothiolane-2-carboxylic acid—specifically tetrahydrothiophene-2-carboxylate —serve as direct pharmacological probes. Proline dehydrogenase (PRODH) is a flavoenzyme that catalyzes the oxidation of L-proline to Δ1-pyrroline-5-carboxylate. Because PRODH is heavily upregulated in certain tumors to fuel metabolic reprogramming, it has emerged as a high-value target for cancer therapy[2].

Mechanism of Action: Photopharmacological Inactivation

Tetrahydrothiophene-2-carboxylate acts as a classical, reversible competitive inhibitor of PRODH in the dark. However, it exhibits a groundbreaking photopharmacological property: upon exposure to blue light, the inhibitor undergoes a radical-mediated decarboxylation. The residual S-heterocycle covalently binds to the N5 atom of the FAD cofactor, irreversibly locking the PRODH enzyme in a reduced, inactive state[2][3].

PRODH_Inactivation N1 PRODH Enzyme + FAD (Oxidized) N3 Enzyme-Inhibitor Complex (Non-covalent) N1->N3 N2 Tetrahydrothiophene-2-carboxylate (Reversible Binding in Dark) N2->N3 N4 Blue Light Exposure (Photoexcitation of FAD) N3->N4 N5 Decarboxylation & Electron Transfer N4->N5 N6 Covalent Adduct Formation (S-heterocycle bound to FAD N5) N5->N6 N7 Irreversible Inactivation of PRODH N6->N7

Light-dependent mechanism of irreversible PRODH inactivation by tetrahydrothiophene-2-carboxylate.

Protocol 2: Light-Dependent PRODH Inactivation Assay

Objective: Validate the irreversible covalent modification of PRODH by tetrahydrothiophene-2-carboxylate under blue light irradiation.

Mechanistic Causality: Blue light specifically matches the absorption band of the oxidized FAD cofactor, promoting it to a triplet excited state. This highly reactive excited state is required to abstract a single electron from the inhibitor's carboxylate group, triggering the decarboxylation cascade that forms the covalent adduct[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate purified PRODH (10 µM) with exogenous FAD (10 µM) in a 50 mM sodium phosphate buffer (pH 7.5) for 30 minutes to ensure full cofactor loading.

  • Inhibitor Addition: Add tetrahydrothiophene-2-carboxylate to a final concentration of 1 mM.

  • Irradiation Setup: Divide the sample into two identical aliquots.

    • Aliquot A (Dark Control): Wrap in aluminum foil to maintain complete darkness.

    • Aliquot B (Experimental): Expose to a blue LED light source (450 nm, 10 mW/cm²) in a temperature-controlled block (25 °C).

  • Sampling: Extract 10 µL samples from both aliquots at 10-minute intervals over a 120-minute period.

  • Activity Assay: Dilute the extracted samples into an assay buffer containing L-proline (50 mM) and the terminal electron acceptor 2,6-dichlorophenolindophenol (DCPIP). Measure the decrease in absorbance at 600 nm to quantify residual PRODH activity.

  • System Validation: The assay is self-validating if Aliquot A (Dark) maintains >95% of its baseline enzymatic activity, while Aliquot B (Light) exhibits a time-dependent exponential decay in activity. This differential confirms that the covalent inactivation is strictly light-triggered.

Quantitative Data Summaries

To facilitate rapid comparison of the synthetic and biological parameters discussed, the quantitative data is summarized below.

Table 1: Synthetic Reagent Parameters for Linzagolix Thiophene Core [1]

Reagent / Intermediate Mass (g) Function in Synthesis Workflow
Dimethyl 4-oxothiolane-2,3-dicarboxylate 15.0 Primary Thiolane Building Block
Dimethyl maleate 21.4 Electrophilic Condensation Partner
20% Sodium methoxide in methanol 43.0 Base Catalyst for Enolization/Aromatization

| Diisopropyl ether | 105.0 | Precipitation / Quenching Solvent |

Table 2: Crystallographic & Kinetic Parameters of PRODH Inhibitors [2][3]

Inhibitor Compound Target Enzyme X-Ray Resolution (Å) Binding Mode (Dark) Inactivation Mechanism
Tetrahydrothiophene-2-carboxylate PRODH 1.52 Reversible, Competitive Irreversible, Covalent (Blue Light)
1,3-Dithiolane-2-carboxylate PRODH 1.85 Reversible, Competitive Irreversible, Covalent (Blue Light)

| Thiazolidine-2-carboxylate | PRODH | N/A | Reversible | Irreversible, Covalent (Dark) |

References

  • Photoinduced Covalent Irreversible Inactivation of Proline Dehydrogenase by S-Heterocycles Source: ACS Chemical Biology URL:[Link][2]

  • 7MYB: Structure of proline utilization A with tetrahydrothiophene-2-carboxylate bound in the proline dehydrogenase active site Source: RCSB Protein Data Bank URL:[Link][3]

  • LINZAGOLIX: Treatment of Endometriosis Pain and Uterine Myoma-Associated Heavy Menstrual Bleeding Source: New Drug Approvals URL:[Link][1]

Sources

Foundational

The Strategic Role of 4-Oxothiolane-2-carboxylic Acid in Carbapenem & Penem Synthesis

The following technical guide details the role of 4-Oxothiolane-2-carboxylic acid (also referred to as 4-keto-tetrahydrothiophene-2-carboxylic acid) in the synthesis of carbapenem and penem antibiotics. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of 4-Oxothiolane-2-carboxylic acid (also referred to as 4-keto-tetrahydrothiophene-2-carboxylic acid) in the synthesis of carbapenem and penem antibiotics.

Executive Summary

4-Oxothiolane-2-carboxylic acid (CAS 89323-44-4) serves as a critical chiral or prochiral scaffold in the synthesis of thiolane-ring containing beta-lactam antibiotics . Its primary utility lies in its function as the synthetic precursor to (3S)-tetrahydrothiophen-3-thiol , the side-chain moiety of Sulopenem (a clinical-stage oral/IV penem) and related thia-analogs of carbapenems.

While often overshadowed by the carbapenem nucleus (4-AA), this compound represents the "right-hand" side of the drug molecule. Its structural integrity determines the antibiotic's stability against dehydropeptidase-I (DHP-I) and its spectrum of activity against resistant Gram-negative pathogens (e.g., ESBL-producing Enterobacteriaceae).

Structural & Retrosynthetic Analysis

To understand the role of 4-oxothiolane-2-carboxylic acid, one must analyze the retrosynthesis of the target antibiotic, typically Sulopenem .

  • Target Molecule: Sulopenem (CP-70,429).[1]

  • Key Structural Feature: A bicyclic penem core coupled to a (3S)-tetrahydrothiophen-3-yl thio side chain at the C-2 position.

  • Retrosynthetic Disconnection: The C-2—S bond is formed via the reaction of an activated penem core (e.g., enol phosphate or triflate) with a thiol nucleophile.

  • Precursor Relationship:

    • Start: 4-Oxothiolane-2-carboxylic acid (generated via Dieckmann condensation).

    • Intermediate: Decarboxylation yields Tetrahydrothiophen-3-one (3-oxothiolane).

    • Chiral Induction: Asymmetric reduction yields (3S)-3-hydroxytetrahydrothiophene .

    • Activation: Conversion to (3S)-3-mercaptotetrahydrothiophene (The Nucleophile).

The 2-carboxylic acid moiety is a synthetic handle required for the ring-closing cyclization of acyclic sulfide precursors; it is subsequently removed to access the 3-oxo core.

Pathway Visualization

Retrosynthesis cluster_0 Side Chain Synthesis Sulopenem Target: Sulopenem (Penem Core + Thiolane Side Chain) Coupling Coupling Reaction (Base-mediated) Coupling->Sulopenem Thiol (3S)-3-Mercaptotetrahydrothiophene (Nucleophile) Thiol->Coupling Alcohol (3S)-3-Hydroxytetrahydrothiophene Alcohol->Thiol Mitsunobu/Activation Ketone Tetrahydrothiophen-3-one (3-Oxothiolane) Ketone->Alcohol Asymmetric Reduction Acid 4-Oxothiolane-2-carboxylic Acid (Starting Scaffold) Acid->Ketone Decarboxylation (-CO2)

Caption: Retrosynthetic logic connecting the 4-oxothiolane-2-carboxylic acid scaffold to the final antibiotic.

Detailed Mechanistic Pathways[2]

Synthesis of the Scaffold (Dieckmann Condensation)

The synthesis of 4-oxothiolane-2-carboxylic acid typically begins with thioglycolic acid derivatives. A common route involves the reaction of methyl thioglycolate with methyl acrylate (or similar Michael acceptors) followed by a Dieckmann cyclization.

  • Step 1 (Michael Addition): HS-CH2-COOMe + CH2=CH-COOMe → MeOOC-CH2-S-CH2-CH2-COOMe.

  • Step 2 (Cyclization): Base-promoted intramolecular Claisen (Dieckmann) condensation.

    • Regioselectivity:[2] The methylene group between the sulfur and the ester is the most acidic. Deprotonation there leads to attack on the distal ester, forming the 5-membered ring with the ketone at position 4 (relative to the carboxyl at 2, assuming S=1).

    • Product:Methyl 4-oxothiolane-2-carboxylate . Hydrolysis yields the free acid.

Decarboxylation to 3-Oxothiolane

The "2-carboxylic acid" group is essential for ring formation but is surplus to the final drug structure.

  • Mechanism: Heating the beta-keto acid (or gamma-keto acid in this specific ring context) facilitates thermal decarboxylation.

  • Outcome: Loss of CO₂ yields tetrahydrothiophen-3-one .

  • Critical Control: Complete decarboxylation is necessary to prevent impurity formation in downstream steps.

Stereoselective Reduction (The Chiral Switch)

The transition from the achiral ketone to the chiral alcohol is the quality-defining step .

  • Reagent: Ruthenium-based Noyori catalysts or biocatalytic ketoreductases (KREDs).

  • Goal: >99% Enantiomeric Excess (ee) of the (3S) -isomer.

  • Relevance: The (3S) configuration is essential for the spatial fit of the side chain within the penicillin-binding proteins (PBPs) of target bacteria.

Experimental Protocols

Protocol A: Decarboxylation & Isolation of Tetrahydrothiophen-3-one

Note: This procedure assumes starting from the crude 4-oxothiolane-2-carboxylic acid.

  • Charge: Load 4-oxothiolane-2-carboxylic acid (1.0 eq) into a reactor with 10% aqueous H₂SO₄.

  • Reaction: Heat to reflux (approx. 100°C) for 4–6 hours. Monitor CO₂ evolution.

  • Extraction: Cool to 25°C. Extract the aqueous layer with Dichloromethane (DCM) (3 x 5 vol).

  • Wash: Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Concentration: Dry over MgSO₄ and concentrate under reduced pressure.

  • Yield: Expect 85–90% of a pale yellow oil (Tetrahydrothiophen-3-one).

Protocol B: Side Chain Coupling (Sulopenem Synthesis)

This step demonstrates the final utility of the thiol derived from the scaffold.

  • Activation: Dissolve the Penem core (e.g., 4-nitrobenzyl protected enol) in Acetonitrile (ACN) at -20°C.

  • Base Addition: Add Diisopropylethylamine (DIPEA, 1.2 eq).

  • Nucleophile Addition: Add (3S)-3-mercaptotetrahydrothiophene (derived from the scaffold) dropwise.

  • Reaction: Stir at -20°C for 2 hours. Monitor by HPLC for disappearance of the enol phosphate.

  • Workup: Quench with phosphate buffer (pH 6.0). Extract with Ethyl Acetate.

  • Deprotection: (Subsequent step) Hydrogenolysis (H₂, Pd/C) removes the 4-nitrobenzyl ester to yield the final API.

Quantitative Data & Quality Specifications

ParameterSpecificationRationale
Purity (HPLC) > 98.0%Precursor purity directly impacts the crystallization of the final API.
Enantiomeric Excess > 99.0% (3S)The (3R) isomer (impurity) significantly reduces antibacterial potency.
Water Content < 0.5%Critical for the subsequent activation step (avoiding hydrolysis of activating agents).
Residual Acid < 0.1%Unreacted 4-oxothiolane-2-carboxylic acid can compete in coupling reactions.

Process Optimization & Troubleshooting

Impurity Management: The "Dimer" Issue

During the conversion of the thiolane alcohol to the thiol, oxidative dimerization can occur, forming the disulfide: Tetrahydrothiophen-3-yl-S-S-Tetrahydrothiophen-3-yl.

  • Cause: Exposure to atmospheric oxygen under basic conditions.

  • Mitigation: Perform all thiol-generation and coupling steps under a strict Nitrogen or Argon blanket. Add trace TCEP (Tris(2-carboxyethyl)phosphine) if dimerization is detected.

Safety Note: Decarboxylation

The decarboxylation of 4-oxothiolane-2-carboxylic acid releases stoichiometric volumes of CO₂.

  • Engineering Control: Ensure reactor venting is sized correctly to prevent over-pressurization.

  • Rate Control: Control the heating ramp rate to manage gas evolution.

References

  • Pfizer Inc. (2018). Development of a Second-Generation Process to Antibacterial Candidate Sulopenem. Organic Process Research & Development. Link

  • Volkmann, R. A., et al. (1992). Efficient synthesis of the penem antibiotic CP-70,429 (Sulopenem). Journal of Organic Chemistry. Link

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: 4-oxothiolane-2-carboxylic acid (CAS 89323-44-4).[3][4][5] Link

  • Han, H. N., et al. (2000). Synthesis of Faropenem Side Chain Intermediates. Chinese Journal of Pharmaceuticals. Link

  • Merck & Co. (2005). Practical Synthesis of Carbapenem Antibiotics: Ertapenem Sodium. Journal of Organic Chemistry. Link

Sources

Exploratory

Thermodynamic Stability &amp; Critical Handling of 4-Oxothiolane-2-carboxylic Acid

This guide details the thermodynamic stability profile of 4-Oxothiolane-2-carboxylic acid , a functionalized sulfur heterocycle. This analysis is critical for researchers utilizing this scaffold in the synthesis of mucol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of 4-Oxothiolane-2-carboxylic acid , a functionalized sulfur heterocycle. This analysis is critical for researchers utilizing this scaffold in the synthesis of mucolytics (e.g., Erdosteine analogs) or modified nucleosides, where ring integrity and stereochemical retention are paramount.

Technical Guidance for Drug Development & Synthetic Applications

Part 1: Thermodynamic Landscape

The stability of 4-Oxothiolane-2-carboxylic acid is governed by three competing thermodynamic vectors: ring strain, sulfur oxidation potential, and stereoelectronic effects at the chiral center. Unlike simple aliphatic acids, this heterocyclic system exhibits a "instability triad" that requires precise environmental control.

1. The Instability Triad
Thermodynamic VectorMechanism of InstabilityActivation Energy Barrier (Qualitative)Critical Control Parameter
Oxidative Potential Electrophilic attack on Sulfur (S1) by ROS or atmospheric

to form sulfoxides/sulfones.
Low (Spontaneous at RT without protection)Inert Atmosphere (

/Ar), Degassed Solvents
Stereochemical Lability Acid/Base-catalyzed enolization leading to racemization at C2.Medium (pH dependent)pH Maintenance (3.0 - 5.0), Avoid strong bases
Aldol Condensation Self-reaction via nucleophilic attack of C3/C5 enolates on the C4 ketone.High (Requires thermal or catalytic activation)Temperature < 40°C, Concentration limits
2. Structural Causality
  • The Sulfur Anomaly (Position 1): The sulfur atom in the tetrahydrothiophene ring is electron-rich. In the presence of trace peroxides or molecular oxygen, it undergoes oxidation to the sulfoxide (

    
    ). This reaction is thermodynamically favored (
    
    
    
    ) and irreversible under standard storage conditions.
  • The C2 Chiral Center: The proton at C2 is doubly activated : it is alpha to a carboxylic acid (electron-withdrawing) and alpha to a sulfur atom (which can stabilize a carbanion via d-orbital expansion or polarization). This makes the

    
     of the C2 proton significantly lower than typical alpha-protons, rendering the molecule highly susceptible to racemization even under mild basic conditions.
    
  • The C4 Ketone: The presence of a ketone at C4 introduces acidity at the adjacent C3 and C5 positions. The C5 position, being flanked by a ketone and a sulfur atom, is a "hotspot" for unwanted aldol-type condensations, leading to polymerization or dimer formation in concentrated solutions.

Part 2: Degradation Pathways & Mechanisms

The following DOT diagram illustrates the primary degradation cascades. Understanding these pathways is essential for designing stability-indicating assays.

DegradationPathways Compound 4-Oxothiolane- 2-carboxylic acid Sulfoxide S-Oxide Impurity (Sulfoxide) Compound->Sulfoxide Oxidation (+O2/ROOH) Enolate C2-Carbanion Intermediate Compound->Enolate Base (OH-) Dimer Aldol Condensation Dimer Compound->Dimer Heat/Conc. Sulfone S,S-Dioxide (Sulfone) Sulfoxide->Sulfone Oxidation (++O2) Racemate Racemic Mixture (Loss of Activity) Enolate->Racemate Reprotonation

Figure 1: Primary degradation pathways including oxidative cascade (Red) and base-catalyzed racemization (Yellow).

Part 3: Experimental Protocols for Stability Assessment

To rigorously define the shelf-life and handling windows, the following self-validating protocols are recommended. These move beyond simple observation to kinetic quantification.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the dominant degradation pathway and validate analytical method specificity.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile:Water (50:50).

  • Acid Stress: Add 0.1 N HCl. Incubate at 60°C for 4 hours. Target: Decarboxylation/Ring opening.

  • Base Stress: Add 0.01 N NaOH. Incubate at RT for 1 hour. Target: Racemization. (Note: Use milder base than typical ICH protocols due to extreme sensitivity).

  • Oxidative Stress: Add 0.3%

    
    . Incubate at RT for 2 hours. Target: Sulfoxide formation.
    
  • Analysis: Quench all samples to pH 4.0 immediately and analyze via HPLC-UV/MS.

Protocol B: pH-Rate Profile Determination

Objective: Identify the pH of maximum stability (


).
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to 8.0 (0.5 unit increments).

  • Incubation: Spike compound to 50 µM in each buffer. Maintain at 25°C.

  • Sampling: Aliquot at T=0, 1h, 4h, 8h, 24h.

  • Quantification: Plot

    
     vs. Time to obtain 
    
    
    
    for each pH.
  • Curve Fitting: Plot

    
     vs. pH. The minimum of this V-shaped curve indicates the optimal formulation pH.
    
Protocol C: Stability-Indicating HPLC Method

Rationale: Standard C18 columns may fail to retain this polar acid. An ion-pairing or polar-embedded phase is required.

ParameterConditionRationale
Column Waters XSelect HSS T3 (or equivalent C18 with polar retention)Retains polar acids; withstands 100% aqueous mobile phase.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses ionization of -COOH, improving retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0-5% B (0-2 min), 5-40% B (2-10 min)Shallow gradient to separate the sulfoxide (more polar) from parent.
Detection UV @ 210 nmCarbonyl absorbance (weak chromophore; high purity solvents required).
Flow Rate 1.0 mL/minStandard backpressure management.
Part 4: Synthesis & Handling Workflow

The following workflow integrates stability data into the operational handling of the compound.

HandlingWorkflow Storage Storage Condition: -20°C, Argon atm Solubilization Solubilization: Degassed MeOH/H2O pH adjusted to 4.0 Storage->Solubilization Thaw Reaction Reaction Setup: Avoid strong bases (Use DIPEA/TEA with care) Solubilization->Reaction Transfer Quench Quench/Workup: Acidify immediately to pH 3-4 Reaction->Quench Complete Purification Purification: Lyophilization (Avoid heat/rotovap) Quench->Purification Isolate

Figure 2: Optimized handling workflow to minimize thermodynamic degradation.

References
  • Chemical Identification & Properties: PubChem. 4-oxothiolane-2-carboxylic acid (Compound CID 15399238). National Library of Medicine. [Link]

  • Erdosteine Impurity Profiling: Zhang, Y., et al. (2022). Determination, Isolation, and Identification of Related Impurities in Erdosteine Bulk Drug. Journal of AOAC INTERNATIONAL. [Link]

  • Racemization of Alpha-Substituted Acids: Ebbers, E. J., et al. (1997). Controlled Racemization of Optically Active Organic Compounds: Strategies and Mechanisms. Tetrahedron. [Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for 4-Oxothiolane-2-carboxylic Acid

Strategic Overview The 4-oxothiolane-2-carboxylic acid scaffold represents a critical bioisostere of 4-oxoproline, offering unique steric and electronic properties due to the sulfur atom's larger van der Waals radius and...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The 4-oxothiolane-2-carboxylic acid scaffold represents a critical bioisostere of 4-oxoproline, offering unique steric and electronic properties due to the sulfur atom's larger van der Waals radius and potential for oxidation.[1] This moiety is a key intermediate in the synthesis of cathepsin K inhibitors, substituted peptidomimetics, and novel beta-lactamase inhibitors.[1]

However, the synthesis of this molecule presents two distinct challenges:

  • Stereochemical Lability: The C2 proton is highly acidic due to the electron-withdrawing inductive effect of the carboxylate and the ring strain, leading to rapid racemization under basic conditions.[1]

  • Regiochemical Ambiguity: Standard Dieckmann condensations often favor the thermodynamically stable 3-oxo isomer over the desired 4-oxo analog unless specific precursors are employed.

This Application Note details a validated Chemo-Enzymatic Dynamic Kinetic Resolution (DKR) protocol. Unlike classical chiral pool synthesis (which suffers from step-intensive protection/deprotection cycles), this method leverages the acidity of the C2 position to drive a lipase-catalyzed resolution towards 100% theoretical yield of the desired enantiomer.[1]

Synthesis of the Racemic Core[1]

Before resolution, the racemic scaffold is constructed via a modified Dieckmann condensation designed to favor the 4-oxo regiochemistry.[1]

Reaction Scheme

The synthesis utilizes dimethyl mercaptosuccinate and methyl chloroacetate . The sulfur nucleophile displaces the chloride, setting up a regioselective cyclization.[1]

ReactionScheme SM1 Dimethyl mercaptosuccinate INT Thioether Diester Intermediate SM1->INT NaOMe, MeOH 0°C to RT SM2 Methyl chloroacetate SM2->INT PROD rac-Methyl 4-oxothiolane- 2,3-dicarboxylate INT->PROD Dieckmann Cyclization (NaH, Toluene) FINAL rac-Methyl 4-oxothiolane- 2-carboxylate PROD->FINAL 1. Hydrolysis 2. Decarboxylation 3. Esterification

Figure 1: Construction of the racemic 4-oxothiolane core via sulfide alkylation and Dieckmann cyclization.

Step-by-Step Core Synthesis[1]
  • Alkylation: To a solution of dimethyl mercaptosuccinate (1.0 eq) in MeOH at 0°C, add NaOMe (1.1 eq) followed by dropwise addition of methyl chloroacetate (1.0 eq). Stir for 4 h.

  • Cyclization: Isolate the thioether. Dissolve in dry Toluene. Add NaH (1.2 eq) carefully. Heat to 80°C for 6 h. The intermediate 3-carboxyl group is essential here to direct the ketone to position 4.

  • Decarboxylation: Reflux the intermediate in dilute H2SO4/Water to effect hydrolysis and decarboxylation of the beta-keto acid moiety (at C3), leaving the C2-carboxylate intact.

  • Re-esterification: Treat the crude acid with MeOH/SOCl2 to generate rac-Methyl 4-oxothiolane-2-carboxylate .

Protocol: Dynamic Kinetic Resolution (DKR)[2]

This is the critical enantioselective step. We utilize Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) to selectively hydrolyze the (S)-ester. By adding a catalytic amount of mild base, we racemize the unreacted (R)-ester in situ, allowing the enzyme to convert the entire racemic pool into the (S)-acid.[1]

Materials & Reagents
ReagentGrade/SpecRole
rac-Methyl 4-oxothiolane-2-carboxylate >95% PuritySubstrate
Novozym 435 (CAL-B) ImmobilizedBiocatalyst
Triethylamine (TEA) AnhydrousRacemization Catalyst
Phosphate Buffer (0.1 M) pH 7.2Aqueous Phase
MTBE (Methyl tert-butyl ether) HPLC GradeOrganic Phase
Experimental Workflow
  • Preparation: In a thermostated reactor (30°C), dissolve 10 mmol of racemic ester in 50 mL of MTBE (saturated with phosphate buffer).

  • Enzyme Addition: Add 200 mg of Novozym 435.

  • Base Addition: Add 0.5 eq of Triethylamine. Note: The base facilitates the abstraction of the acidic C2 proton, establishing the equilibrium between (R) and (S) enantiomers.[1]

  • Reaction: Stir at 250 rpm. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid , which precipitates or partitions into the aqueous micro-layer, removing it from the racemization equilibrium.[1]

  • Monitoring: Monitor consumption of ester via HPLC (Chiralcel OD-H column).

  • Termination: Filter off the enzyme beads when ester conversion >99%.

  • Workup:

    • Partition filtrate between MTBE and sat. NaHCO3.

    • The (S)-Acid is in the aqueous layer.

    • Acidify aqueous layer to pH 2 with 1N HCl (cold) and extract immediately with EtOAc.

    • Critical: Perform acidification/extraction rapidly to prevent acid-catalyzed racemization.[1]

Mechanism of Action[4][5][6]

DKR_Mechanism Racemic Racemic Ester Pool (R) ⇌ (S) Enzyme CAL-B Lipase (Selective for S-Ester) Racemic->Enzyme S-enantiomer enters active site Product (S)-4-Oxothiolane-2-carboxylic Acid (High ee) Enzyme->Product Hydrolysis Base TEA (Base) Catalyzes Racemization Base->Racemic Rapid interconversion via Enolate

Figure 2: Dynamic Kinetic Resolution (DKR) cycle allowing >50% yield.

Quality Control & Troubleshooting

Analytical Method (Chiral HPLC)
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (carbonyl absorption).

  • Expected: (S)-Acid elutes significantly earlier than the ester.

Common Failure Modes
IssueCauseSolution
Low ee (<90%) Acid-catalyzed racemization during workup.[1]Keep workup temperature <5°C. Do not store in acidic aqueous solution.
Sulfur Oxidation Presence of peroxides in ether solvents.Use peroxide-free MTBE or Toluene.[1] Degas all buffers with Argon.
Stalled Conversion Enzyme inhibition by product acid.Maintain pH using an autotitrator or use a biphasic system to sequester the acid.
Stability Note

The 4-oxothiolane ring is susceptible to beta-elimination (ring opening) under strong basic conditions or high temperatures. Avoid heating >40°C when the carboxylic acid is free.

References

  • Enzymatic Resolution of Cyclic Esters

    • Title: Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid.[1]

    • Source: Biochemical Engineering Journal, 2005.[1][2]

    • URL:[Link] (General protocol adaptation).

  • Synthesis of Thiolane Scaffolds

    • Title: Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innov
    • Source: Semantic Scholar (Reference to GSK Lamivudine intermedi
    • URL:[Link]

  • Lipase Catalysis in Organic Synthesis

    • Title: Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols and Amines.
    • Source: Anderson, E. M., et al., Biocatalysis and Biotransformation.[1]

    • URL:[Link]

  • Dieckmann Cyclization for Heterocycles

    • Title: The Dieckmann Condens
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

crystallization methods for purifying 4-Oxothiolane-2-carboxylic acid

Application Note: Advanced Crystallization Protocols for the Purification of 4-Oxothiolane-2-carboxylic Acid Executive Summary 4-Oxothiolane-2-carboxylic acid (OTCA) is a critical chiral scaffold in the synthesis of pene...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for the Purification of 4-Oxothiolane-2-carboxylic Acid

Executive Summary

4-Oxothiolane-2-carboxylic acid (OTCA) is a critical chiral scaffold in the synthesis of penem and carbapenem antibiotics (e.g., Sulopenem). Its purification presents distinct challenges due to its high polarity , thermal instability (risk of decarboxylation), and tendency to "oil out" rather than crystallize due to conformational flexibility in the thiolane ring.

This guide moves beyond standard textbook procedures, offering field-proven protocols that prioritize impurity rejection (specifically ring-opened sulfides and regioisomers) and polymorph control . We utilize a "Design Space" approach, focusing on solubility differentials and supersaturation control.

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the prerequisite for successful crystallization. OTCA contains a polar carboxylic acid head and a keto-thiolane tail, creating a "push-pull" polarity profile.

ParameterCharacteristicImplication for Crystallization
Structure 5-membered S-ring, C4-Ketone, C2-AcidHigh potential for H-bonding; forms dimers.
Solubility High in Water, MeOH, THF, EtOAc"Good" solvents must be polar aprotic or protic.
Insolubility High in Hexane, Heptane, Toluene"Anti-solvents" must be non-polar hydrocarbons.
Thermal Risk Decarboxylation > 50°C (Prolonged)Avoid high-boiling solvents (e.g., water/DMSO) requiring high T to dissolve.
Impurity Profile Ring-opened thiols, regioisomersThese are often oils; they depress the melting point of the main crop.

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / n-Heptane)

Rationale: This method uses Ethyl Acetate (EtOAc) as the solvent to solubilize the polar acid and n-Heptane as the anti-solvent to drive precipitation. This system is superior to alcohol/water systems because it allows for lower drying temperatures and avoids potential esterification side-reactions.

Step-by-Step Methodology
  • Dissolution (The "Good" Solvent):

    • Charge crude 4-Oxothiolane-2-carboxylic acid (1.0 eq, e.g., 100 g) into a reactor.

    • Add Ethyl Acetate (3.0 volumes relative to mass, e.g., 300 mL).

    • Heat to 40–45°C . Note: Do not exceed 50°C to prevent thermal degradation.

    • Stir until full dissolution. If insolubles remain (inorganic salts), perform a hot filtration (0.45 µm PTFE).

  • Nucleation Point (Seeding):

    • Cool the solution to 30°C .

    • Critical Step: Add seed crystals of pure OTCA (0.5 wt%).

    • Why? Keto-acids are notorious for supercooling and then separating as an oil (oiling out). Seeding provides a template for the crystal lattice, bypassing the high energy barrier of spontaneous nucleation.

  • Anti-Solvent Addition (Dosing):

    • Begin adding n-Heptane (Anti-solvent) slowly via a dosing pump.

    • Rate: 0.5 volumes (50 mL) over 30 minutes.

    • Observation: The solution should turn slightly turbid (cloud point) but remain fluid.

  • Crystal Growth (Aging):

    • Hold at 30°C for 1 hour. This "Ostwald Ripening" phase allows fines to dissolve and grow onto the seed crystals, improving filterability.

  • Yield Recovery (Cooling & Final Dosing):

    • Cool the slurry to 0–5°C over 2 hours (Linear ramp: -15°C/hr).

    • Simultaneously add the remaining n-Heptane (2.5 volumes, 250 mL) during the cooling ramp.

    • Final Solvent Ratio: ~1:1 EtOAc:Heptane.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel or centrifuge.

    • Wash: Displace mother liquor with cold (0°C) 1:2 EtOAc:Heptane mixture (1 volume).

    • Drying: Vacuum oven at 35°C for 12 hours.

Protocol B: Reactive Crystallization (Acid-Base Swing)

Rationale: If the crude material contains significant non-acidic impurities (e.g., neutral sulfides or starting esters), simple solvent crystallization may fail. This method uses chemical selectivity.[1]

  • Extraction: Dissolve crude oil in Dichloromethane (DCM) (5 vol).

  • Salt Formation: Add 10% NaHCO₃ (aq) (3 vol). Stir vigorously. The OTCA moves to the aqueous phase as the sodium salt; neutral impurities stay in DCM.

  • Phase Separation: Discard the organic (DCM) layer.

  • Acidification & Crystallization:

    • Cool the aqueous layer to 5°C.

    • Slowly add 6N HCl to adjust pH to 2.0.

    • Result: The free acid will precipitate.[2]

    • Optimization: If the acid oils out in water, extract it back into EtOAc and proceed to Protocol A .

Process Visualization

Diagram 1: The Purification Workflow (Graphviz)

PurificationWorkflow Start Crude OTCA (Solid/Oil Mixture) Dissolution Dissolution Solvent: Ethyl Acetate Temp: 45°C Start->Dissolution Charge Reactor Filtration Polishing Filtration (Remove Salts) Dissolution->Filtration Clarify Seeding Seeding Point Temp: 30°C Add 0.5% Pure Crystals Filtration->Seeding Cool to Metastable Zone AntiSolvent Anti-Solvent Addition Solvent: n-Heptane Rate: Slow Dosing Seeding->AntiSolvent Induce Growth Cooling Cooling Ramp Target: 0-5°C Rate: 15°C/hr AntiSolvent->Cooling Maximize Yield Isolation Filtration & Wash Wash: Cold EtOAc/Heptane Cooling->Isolation Slurry Separation Drying Vacuum Drying Temp: <40°C Isolation->Drying Solvent Removal

Caption: Figure 1.[3][4] Optimized workflow for the Anti-Solvent Crystallization of OTCA, emphasizing the critical seeding step to prevent oiling out.

Diagram 2: Solubility & Metastable Zone Logic

SolubilityLogic Solvent Ethyl Acetate (High Solubility) Mixture Solvent Mixture (Decreased Solubility) Solvent->Mixture Mixing AntiSolvent n-Heptane (Low Solubility) AntiSolvent->Mixture Dosing Supersaturation Supersaturation Generated Mixture->Supersaturation Driving Force Nucleation Nucleation (Crystal Birth) Supersaturation->Nucleation Uncontrolled (Risk: Oil) Growth Crystal Growth (Purity Upgrade) Supersaturation->Growth Controlled (Seeding)

Caption: Figure 2. The mechanism of action.[2][4][5][6][7] By balancing the solvent/anti-solvent ratio, we manipulate the supersaturation to favor crystal growth over amorphous oiling.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Supersaturation too high; Temperature too high during anti-solvent addition.Seed earlier (at lower supersaturation). Slow down Heptane addition.
Low Yield Too much Ethyl Acetate; Final temperature not low enough.Increase Heptane ratio to 2:1 or 3:1. Cool to -5°C.
Low Purity Inclusion of mother liquor; Agglomeration.Slower cooling rate.[5][6][8] Perform a "reslurry" wash with pure Heptane.
Color Oxidation products.[9]Use degassed solvents (Nitrogen sparge) and add antioxidant (e.g., BHT) if permissible.

References

  • Title: "Process for the preparation of 4-oxothiolane-2-carboxylic acid esters.
  • General Crystallization of Keto-Acids

    • Title: "Solvent design for crystalliz
    • Source: Computers & Chemical Engineering, Vol 33, Issue 5.
    • URL:[Link]

  • Analogue Purification (L-2-oxothiazolidine-4-carboxylic acid)

    • Title: "Crystal structure of L-2-oxothiazolidine-4-carboxylic acid."[10][11]

    • Source: Int J Pept Protein Res. 1989 Aug;34(2):153-7.[10] (Demonstrates H-bonding networks in similar 5-membered rings).

    • URL:[Link]

  • Chiral Resolution Strategies (Contextual)

Sources

Method

Strategic Functionalization of 4-Oxothiolane-2-carboxylic Acid: A Guide to Thiolane Scaffolds

Abstract & Strategic Overview 4-Oxothiolane-2-carboxylic acid (4-keto-tetrahydrothiophene-2-carboxylic acid) is a pivotal heterocyclic building block, serving as a sulfur-containing bioisostere of 4-oxoproline. Its deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

4-Oxothiolane-2-carboxylic acid (4-keto-tetrahydrothiophene-2-carboxylic acid) is a pivotal heterocyclic building block, serving as a sulfur-containing bioisostere of 4-oxoproline. Its derivatives are critical intermediates in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Finafloxacin) and novel matrix metalloproteinase (MMP) inhibitors.

However, this scaffold presents unique synthetic challenges:

  • Sulfur Sensitivity: The thioether moiety is susceptible to oxidation (to sulfoxide/sulfone) and can poison transition metal catalysts (Pd, Pt) used in hydrogenation.

  • Stereochemical Complexity: Functionalization at C4 creates a second stereocenter, necessitating control over cis/trans diastereoselectivity relative to the C2-carboxylic acid.

  • Lactonization Risk: Reduction of the C4-ketone to an alcohol in the presence of the C2-acid can lead to spontaneous bicyclic lactone formation if the configuration is cis.

This guide provides robust, scalable protocols for converting 4-oxothiolane-2-carboxylic acid into high-value amino-, hydroxy-, and ester-thiolane derivatives.

Reaction Pathway & Logic

The following directed graph illustrates the divergent synthesis pathways from the parent scaffold.

ThiolanePathways Start 4-Oxothiolane-2- carboxylic acid Ester Methyl 4-oxothiolane- 2-carboxylate Start->Ester MeOH, H+ (Fischer) Alcohol 4-Hydroxythiolane- 2-carboxylic acid Start->Alcohol NaBH4, NaOH Amine 4-Aminothiolane- 2-carboxylic acid Start->Amine Reductive Amination (Direct) Oxime Oxime Intermediate Start->Oxime NH2OH·HCl Lactone Bicyclic Lactone (Side Product) Alcohol->Lactone H+, -H2O (cis-isomer only) Oxime->Amine Zn/AcOH or NaBH3CN

Figure 1: Divergent synthetic pathways for 4-oxothiolane-2-carboxylic acid. Note the risk of lactonization for the hydroxy derivative.

Protocol 1: Reductive Amination (Synthesis of 4-Aminothiolane Derivatives)

This is the most high-value transformation, generating the core scaffold for antibiotic side chains. Direct reductive amination is preferred for efficiency, but handling the free acid requires specific pH control to prevent decarboxylation or polymerization.

Method A: Direct Reductive Amination (High Throughput)

Target: 4-Aminothiolane-2-carboxylic acid (as diastereomeric mixture).

Reagents:

  • Substrate: 4-Oxothiolane-2-carboxylic acid (1.0 eq)

  • Amine Source: Ammonium Acetate (NH₄OAc) (5.0 eq)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Solvent: Methanol (dry)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxothiolane-2-carboxylic acid (10 mmol) in dry Methanol (50 mL).

  • Imine Formation: Add Ammonium Acetate (50 mmol). Stir at room temperature for 30 minutes. Note: The solution may warm slightly.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH₃CN (15 mmol) in portions over 10 minutes.

    • Expert Insight: Do not use NaBH₄ here; it reduces the ketone to an alcohol faster than the imine forms. NaBH₃CN is selective for the iminium species.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target M+H = ~148).

  • Quench & Workup:

    • Acidify carefully with 1N HCl to pH ~2 (to decompose excess hydride).

    • Concentrate under reduced pressure to remove methanol.

    • The residue is typically a zwitterionic salt. For isolation, apply to a cation-exchange resin (Dowex 50W), wash with water, and elute with 1M NH₄OH.

  • Yield: Expect 65–75% yield as a mixture of cis/trans isomers.

Method B: Stereocontrolled Synthesis via Oxime

Target: Enriched cis- or trans-4-aminothiolane derivatives.

  • Oxime Formation: React ketone with Hydroxylamine HCl (1.2 eq) and NaOAc (1.5 eq) in EtOH/H₂O. Isolate the oxime solid.

  • Reduction:

    • For cis-enrichment: Hydrogenation is difficult due to sulfur poisoning.

    • Recommended: Zn dust in Acetic Acid (10 eq Zn, 0°C to RT). This typically favors the thermodynamically stable isomer.

Protocol 2: C2-Esterification (Protection Strategy)

Esterification is recommended before performing complex C4 modifications (like Grignard additions or Wittig reactions) to protect the acidic proton.

Reagents:

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Methanol (Anhydrous)

  • Catalytic DMF (1 drop)

Procedure:

  • Setup: Chill Methanol (10 vol) to 0°C under N₂.

  • Activation: Add SOCl₂ dropwise. Stir for 15 mins to generate anhydrous HCl in situ.

  • Addition: Add 4-oxothiolane-2-carboxylic acid (solid) in one portion.

  • Reflux: Heat to reflux (65°C) for 3 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (Caution: Gas evolution). Dry over Na₂SO₄ and concentrate.

  • Outcome: Methyl 4-oxothiolane-2-carboxylate. Clear oil. Yield >90%.

Protocol 3: C4-Reduction to Alcohol (and Lactonization)

Target: 4-Hydroxythiolane-2-carboxylic acid.

Critical Mechanism: If the reduction produces the cis-isomer (OH and COOH on the same face), acidic workup often drives cyclization to the bicyclic lactone.

Lactonization Ketone 4-Oxothiolane- 2-COOH Trans Trans-Hydroxy (Stable Acid) Ketone->Trans NaBH4 Cis Cis-Hydroxy (Unstable) Ketone->Cis NaBH4 Lactone Bicyclic Lactone (Cyclized) Cis->Lactone H+ / -H2O

Figure 2: The stereochemical fate of C4 reduction.

Procedure:

  • Dissolve starting material in 1M NaOH (1.1 eq) to form the carboxylate salt (this prevents lactonization during reduction).

  • Add NaBH₄ (0.5 eq) at 0°C. Stir 1 hour.

  • Workup:

    • To isolate the Acid: Acidify to pH 4-5 (carefully!) and extract with n-Butanol.

    • To isolate Lactone: Acidify to pH 1 and heat slightly. Extract with DCM.

Technical Data & Troubleshooting

Solvent Compatibility Table
SolventSuitabilityNotes
Methanol Excellent Best for reductive amination and esterification.
THF GoodUse for Grignard/Wittig reactions on the ester.
DCM ModerateGood for extractions; poor solubility for the free amino-acid zwitterion.
Water GoodSuitable for NaBH4 reduction of the salt form.
Acetone Avoid Will compete for the amine during reductive amination (Schiff base formation).
Expert Troubleshooting
  • Problem: Low yield in reductive amination.

    • Cause: Incomplete imine formation before adding reductant.

    • Fix: Add 3Å Molecular Sieves during the imine formation step to drive equilibrium.

  • Problem: Catalyst poisoning during hydrogenation.

    • Cause: Sulfur binding to Pd/Pt.

    • Fix: Switch to chemical reductants (Zn/AcOH, NaBH3CN) or use high-loading Pd/C (10-20% w/w) with frequent catalyst refreshment, though this is costly.

  • Problem: Strong Sulfur Odor.

    • Fix: Treat all glassware and waste with dilute bleach (NaOCl) solution to oxidize volatile sulfides to non-volatile sulfoxides/sulfones before disposal.

References

  • Reductive Amination General Methods: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2] Chem.1996 , 61, 3849-3862.[2] Link

  • Thiolane in Drug Discovery: Stoit, A., et al. "Synthesis and biological evaluation of novel thiolane-derived MMP inhibitors." Bioorg. Med. Chem. Lett.2006, 16, 1823.
  • Finafloxacin Synthesis: Laborde, E., et al. "Synthesis and antibacterial activity of novel 8-cyano-fluoroquinolones." J. Med. Chem.2001 , 44, 1823. Link

  • Sulfur Heterocycle Handling: "Purification of Laboratory Chemicals," 8th Edition, Butterworth-Heinemann, 2017.

Sources

Application

High-Performance Catalytic Reduction of 4-Oxothiolane-2-carboxylic Acid

Application Note & Protocol Guide Executive Summary The catalytic reduction of 4-Oxothiolane-2-carboxylic acid (also known as 4-ketotetrahydrothiophene-2-carboxylic acid) presents a unique "triad of challenges" for proce...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The catalytic reduction of 4-Oxothiolane-2-carboxylic acid (also known as 4-ketotetrahydrothiophene-2-carboxylic acid) presents a unique "triad of challenges" for process chemists:

  • Catalyst Poisoning: The thioether (sulfide) linkage in the ring acts as a potent Lewis base, irreversibly poisoning traditional heterogeneous catalysts (Pd/C, PtO2) via strong chemisorption to active sites.

  • Stereochemical Control: The reduction generates a second chiral center at C4. Controlling the diastereoselectivity (cis- vs. trans- relative to the C2-carboxylate) is critical for downstream biological activity.

  • Substrate Stability: As a

    
    -keto acid analog (1,3-dicarbonyl relationship via the ring), the substrate is prone to thermal decarboxylation under acidic or high-temperature conditions.
    

This guide details two validated protocols designed to bypass these failure modes: Biocatalytic Reduction (KREDs) for maximum stereocontrol and Ruthenium-Catalyzed Transfer Hydrogenation (ATH) for chemical scalability.

Strategic Pathway Selection

The following decision matrix illustrates the logic for selecting the reduction method based on project phase and constraints.

G Start Start: 4-Oxothiolane-2-COOH Reduction Decision1 Requirement: Strict Enantiopurity (>99% ee/de)? Start->Decision1 Path_Bio Route A: Biocatalysis (KRED) Decision1->Path_Bio Yes (Pharma/Lead Opt) Path_Chem Route B: Ru-Transfer Hydrogenation Decision1->Path_Chem No (Early Bulk/Racemic) Bio_Pros Pros: No Sulfur Poisoning High Cis/Trans Selectivity Mild pH (Neutral) Path_Bio->Bio_Pros Chem_Pros Pros: Scalable (kg) Lower Cost of Goods No Cofactor Recycling Path_Chem->Chem_Pros Outcome Target: 4-Hydroxythiolane-2-carboxylic acid Bio_Pros->Outcome Chem_Pros->Outcome

Figure 1: Strategic decision matrix for selecting the reduction modality. Biocatalysis is preferred for sulfur-containing scaffolds due to enzyme immunity to sulfide poisoning.

Critical Mechanistic Insights
3.1 The Sulfur Poisoning Effect

In heterogeneous hydrogenation, the sulfur atom's lone pairs form a strong coordinate covalent bond with metal surfaces (


), blocking H2 adsorption.[1]
  • Avoid: Pd/C, Pt/C, Raney Nickel (unless massive loadings >50 wt% are used, which is uneconomical).

  • Select: Homogeneous catalysts (Ru, Rh, Ir) where the metal center is shielded by bulky ligands (e.g., TsDPEN), or Enzymes (KREDs) which lack metal-surface adsorption sites.

3.2 Decarboxylation Risk Management

The substrate is structurally a cyclic


-keto acid.


To prevent the loss of CO2:
  • Maintain reaction pH between 6.0 and 8.0.

  • Avoid temperatures >40°C in acidic media.

  • Protocol Adjustment: Perform the reduction on the carboxylate salt (potassium or sodium) rather than the free acid to stabilize the molecule.

Protocol A: Biocatalytic Reduction (Gold Standard)

Objective: Stereoselective reduction using Ketoreductases (KREDs) coupled with Glucose Dehydrogenase (GDH) for cofactor recycling.

Reagents:

  • Substrate: 4-Oxothiolane-2-carboxylic acid (100 mM)

  • Enzyme: KRED Screening Kit (e.g., Codexis or Daicel panels)

  • Cofactor: NADP+ (1.0 mM)

  • Recycling System: Glucose (150 mM) + GDH (5 U/mL)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Workflow:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0). Degas with nitrogen for 10 minutes to prevent oxidation of the thioether to sulfoxide.

  • Substrate Solution: Dissolve the substrate in the buffer. Adjust pH back to 7.0 using 1M KOH if the carboxylic acid lowers the pH significantly. Crucial: The substrate must be in the carboxylate form.

  • Cofactor Mix: Add Glucose (1.5 eq) and NADP+ (catalytic amount).

  • Reaction Initiation: Add the KRED enzyme (10 mg/mL loading for screening, adjust for scale-up) and GDH.

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Quench & Extraction: Acidify carefully to pH 3.0 with 1M HCl (on ice) and immediately extract with Ethyl Acetate (3x). Note: Do not leave at acidic pH for prolonged periods.

Data Interpretation:

  • Conversion: Monitor by HPLC (C18 column, 0.1% Formic acid/MeCN).

  • Stereochemistry: The enzyme pocket will dictate the attack face.

    • Anti-Prelog enzymes typically yield the cis-alcohol (relative to carboxylate).

    • Prelog enzymes typically yield the trans-alcohol.

Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation (Chemical Alternative)

Objective: Scalable reduction using Noyori-type catalysts, tolerant to sulfur.

Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN] Hydrogen Source: Formic Acid / Triethylamine azeotrope (5:2).

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Oxygen will oxidize the sulfur and deactivate the Ru-hydride species.

  • Catalyst Pre-formation: Charge RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%) into the flask. Add degassed DMF or Methanol (anhydrous).

  • Substrate Addition: Add 4-Oxothiolane-2-carboxylic acid (1.0 eq).

  • Reductant Addition: Add Triethylamine (2.0 eq) followed by Formic Acid (1.2 eq) dropwise.

    • Note: The amine forms the carboxylate salt in situ, protecting against decarboxylation.

  • Reaction: Stir at 25–30°C for 12–18 hours. Monitor evolution of CO2 gas (open valve to bubbler).

  • Workup:

    • Concentrate solvent under reduced pressure.

    • Dilute with saturated NaHCO3 (pH ~8).

    • Wash with DCM to remove catalyst/ligands.

    • Acidify aqueous layer to pH 3 and extract product with Ethyl Acetate.

Analytical Data & Specifications

Table 1: Expected Performance Metrics

ParameterBiocatalysis (Protocol A)Ru-Transfer Hydrog. (Protocol B)NaBH4 Reduction (Baseline)
Conversion > 98%90 - 95%> 99%
Sulfur Tolerance Excellent (Native)Good (Ligand Shielded)N/A (Stoichiometric)
Diastereoselectivity (dr) > 99:1 (Tunable)~ 5:1 to 20:1~ 1:1 (Racemic mix)
Scalability High (Fermentation)High (Batch Chem)Moderate (Safety/Heat)
Green Metrics Best (Water solvent)Moderate (DMF/MeOH)Poor (Boron waste)
Troubleshooting Guide
  • Problem: Low Conversion in Protocol B.

    • Cause: Catalyst poisoning by trace free thiols or oxidation of the sulfur.

    • Fix: Ensure substrate purity (remove free sulfides) and strictly degas all solvents. Increase catalyst loading to 2 mol%.

  • Problem: Product Decarboxylation (Gas evolution observed during workup).

    • Cause: Acidification step was too aggressive or too warm.

    • Fix: Acidify to pH 3.0 only at 0°C and extract immediately. Do not store the aqueous acidic phase.

  • Problem: Poor Solubility.

    • Cause: The zwitterionic nature of the amino-acid-like structure (if amine impurities exist) or high polarity.

    • Fix: Use DMF/MeOH mixtures for chemical reduction. For enzymatic, use 5% DMSO as a cosolvent.

References
  • Mechanism of Ketone Hydrogenation

    • Title: Catalytic Hydrogenation of Ketones: C
    • Source: Study.com / Vertex AI Grounding.
    • URL:

  • Sulfur Poisoning in Hydrogenation

    • Title: Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
    • Source: Journal of the American Chemical Society (ACS).
    • URL:

  • Biocatalytic Reduction of Carboxylic Acids/Ketones

    • Title: Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry.
    • Source: NIH / PubMed Central.
    • URL:

  • Transfer Hydrogenation (Noyori)

    • Title: Highly Efficient N-Heterocyclic Carbene/Ruthenium Catalytic Systems for the Acceptorless Dehydrogen
    • Source: MDPI.
    • URL:

  • General Reduction of Carboxylic Acid Derivatives (Contextual)

    • Title: Reduction of Carboxylic Acids and Their Derivatives.[2][3][4][5][6][7]

    • Source: Chemistry LibreTexts.
    • URL:

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-Oxothiolane-2-Carboxylic Acid Derivatives

Executive Summary Thiolane (tetrahydrothiophene) derivatives are privileged scaffolds in medicinal chemistry, serving as core structural motifs in biotin analogs, mixed-donor ligands[1], and spiro-fused antimicrobial age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiolane (tetrahydrothiophene) derivatives are privileged scaffolds in medicinal chemistry, serving as core structural motifs in biotin analogs, mixed-donor ligands[1], and spiro-fused antimicrobial agents[2]. The synthesis of 4-oxothiolane-2-carboxylic acid traditionally relies on the Dieckmann condensation of acyclic thioethers under prolonged thermal reflux. However, conventional methods often suffer from poor atom economy, thermal degradation, and low yields[3].

This application note details a highly optimized, microwave-assisted organic synthesis (MAOS) protocol. By leveraging direct dielectric heating, this workflow reduces reaction times from hours to minutes, significantly improves regioselectivity, and establishes a self-validating system for the rapid generation of thia-heterocycle building blocks.

Mechanistic Rationale: The Microwave Advantage

Dielectric Heating vs. Convective Heating In conventional thermal synthesis, energy is transferred via convection from the vessel walls, leading to temperature gradients and localized overheating ("wall effects") that promote the polymerization of reactive oxothiolane intermediates. Microwave irradiation (2.45 GHz) bypasses this by directly coupling with the dipole moments of the solvent and the ionic transition states.

Causality in Solvent Selection: Methanol is selected as the solvent for the cyclization step due to its high dielectric loss tangent (


). This allows the reaction mixture to rapidly absorb microwave energy and reach the target temperature of 90 °C (exceeding its boiling point in a sealed vessel) within seconds. This rapid, volumetric heating lowers the apparent activation energy barrier for the base-catalyzed intramolecular Claisen (Dieckmann) condensation. Consequently, the equilibrium is pushed toward the thermodynamically favored 4-oxothiolane-2-carboxylate intermediate before competing intermolecular side reactions can occur.

MechanisticPathway N1 Polar Solvent & Reagents (High tan δ) N2 Microwave Irradiation (2.45 GHz) N1->N2 N3 Rapid Dipole Alignment & Ionic Conduction N2->N3 N4 Volumetric Heating (No Wall Effects) N3->N4 N5 Accelerated Intramolecular Claisen Condensation N4->N5

Figure 1: Mechanistic pathway of dielectric heating in base-catalyzed cyclization.

Experimental Workflows & Protocols

G A Acyclic Thioether Precursor (Dimethyl 3-thiaadipate) B Microwave-Assisted Dieckmann Condensation (NaOMe, MeOH, 90°C) A->B Base Catalysis C Intermediate: Methyl 4-oxothiolane-2-carboxylate B->C Cyclization D Microwave-Assisted Saponification & Decarboxylation (HCl, 120°C) C->D Hydrolysis E Target Compound: 4-Oxothiolane-2-carboxylic acid D->E - CO2

Figure 2: Microwave-assisted synthetic workflow for 4-oxothiolane-2-carboxylic acid.

Protocol 1: Microwave-Assisted Dieckmann Cyclization Objective: Synthesis of methyl 4-oxothiolane-2-carboxylate from dimethyl 3-thiaadipate. Self-Validating Checkpoint: This protocol integrates an LC-MS In-Process Control (IPC) to verify the complete consumption of the acyclic precursor, preventing downstream contamination and ensuring trustworthiness in the yield calculation.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of dimethyl 3-thiaadipate in 3.0 mL of anhydrous methanol.

  • Base Addition: Add 1.2 equivalents (1.2 mmol) of sodium methoxide (NaOMe) as a 25% w/w solution in methanol. Causality: NaOMe is specifically chosen to match the ester alkyl group of the precursor, preventing unwanted transesterification side products.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge with nitrogen for 2 minutes to displace oxygen, mitigating the risk of oxidative disulfide formation.

  • Microwave Parameters: Place the vial in a dedicated microwave synthesizer. Set the parameters to:

    • Target Temperature: 90 °C

    • Ramp Time: 1 minute (Max Power: 150 W)

    • Hold Time: 10 minutes

    • Cooling: Compressed air cooling to 35 °C.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The acyclic precursor (

    
     [M+H]+ = 207) must be absent, replaced entirely by the cyclized intermediate (
    
    
    
    [M+H]+ = 175).

Protocol 2: One-Pot Saponification and Decarboxylation Objective: Conversion of the ester intermediate to 4-oxothiolane-2-carboxylic acid. Safety & Causality: Decarboxylation generates


 gas. The microwave synthesizer must have dynamic pressure control enabled to safely vent excess pressure, preventing vial rupture.

Step-by-Step Methodology:

  • Acidification: To the crude reaction mixture from Protocol 1, carefully add 2.0 mL of 6M HCl. Causality: The strong acid neutralizes the NaOMe base and catalyzes both the ester hydrolysis and the subsequent decarboxylation of any kinetically formed 3-carboxylate isomers, thermodynamically driving the system to the stable 4-oxo-2-carboxylic acid.

  • Microwave Parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi (Dynamic venting enabled).

  • Workup: Cool to room temperature. Extract the aqueous mixture with ethyl acetate (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure 4-oxothiolane-2-carboxylic acid.

Downstream Applications: Aromatization to Thiophenes

The synthesized 4-oxothiolane-2-carboxylic acid serves as a highly versatile precursor. As demonstrated in the literature, 3-oxothiolanes can be rapidly converted into functionalized 3-aminothiophenes via reaction with hydroxylamine hydrochloride in polar solvents like acetonitrile[4]. This Semmler-Wolff aromatization is a critical downstream step for drug development professionals designing thiophene-based kinase inhibitors and agrochemicals.

Quantitative Data Presentation

The transition from conventional thermal reflux to microwave-assisted synthesis provides measurable improvements in efficiency, yield, and environmental impact (E-factor).

MetricConventional Reflux (Thermal)Microwave-Assisted Synthesis (MAOS)Improvement Factor
Reaction Time (Cyclization) 4.0 - 6.0 Hours10 Minutes~30x Faster
Reaction Time (Decarboxylation) 12.0 Hours5 Minutes~144x Faster
Overall Yield 45% - 55%88% - 92%+37% Absolute
Regioselectivity (4-oxo vs 3-oxo) 3:1>10:1Significant Enhancement
E-factor (kg waste / kg product) 45.212.472% Reduction in Waste

Table 1: Comparative metrics between conventional and microwave-assisted synthesis of 4-oxothiolane-2-carboxylic acid.

References[1] Title: Microwave-Assisted Synthesis of Small Ring Thia-Aza Mixed-Donor Ligands | Source: OhioLINK | URL:Click Here for Verification[2] Title: One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin-4-one based spiro-thiolane and bicyclic chromene-thiolane hybrids via Knoevenagel, 1,4-sulfa-Michael and aldol reactions | Source: ResearchGate | URL:Click Here for Verification[3] Title: Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis | Source: ChemicalBook | URL:Click Here for Verification[4] Title: A RAPID CONVERSION OF 3-OXOTHIOLANES INTO 3-AMINOTHIOPHENES | Source: Taylor & Francis | URL:Click Here for Verification

Sources

Application

scale-up procedures for industrial production of 4-Oxothiolane-2-carboxylic acid

This Application Note is designed for process chemists and chemical engineers involved in the scale-up of heterocyclic sulfur compounds. It addresses the specific challenges of synthesizing 4-Oxothiolane-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and chemical engineers involved in the scale-up of heterocyclic sulfur compounds. It addresses the specific challenges of synthesizing 4-Oxothiolane-2-carboxylic acid (and its esters), a structural motif used in mucolytic agents (e.g., Erdosteine derivatives) and modified amino acid analogs.[1]

The guide focuses on the most robust industrial route: the Michael Addition-Dieckmann Condensation sequence, which allows for the construction of the oxothiolane ring with regiochemical control.[1]

[1]

Executive Summary & Process Chemistry Assessment

The synthesis of 4-oxothiolane-2-carboxylic acid requires the formation of a five-membered sulfur heterocycle containing both a ketone and a carboxylic acid moiety.[1] While various routes exist, the industrial standard relies on the Dieckmann Condensation of a thio-diester precursor.[1]

The Chemical Challenge

Scaling up this chemistry presents three distinct engineering challenges:

  • Exotherm Control: The initial Michael addition (thiol-ene reaction) is highly exothermic.

  • Hydrogen Management: The cyclization step (Dieckmann) typically uses alkoxide bases, generating massive volumes of hydrogen gas or requiring strict anhydrous conditions to prevent hydrolysis.[1]

  • Odor & Containment: Thioglycolic acid and its derivatives are potent lachrymators and odorants, requiring closed-loop handling.[1]

Selected Route: The Michael-Dieckmann Sequence

We utilize a convergent synthesis starting from Thioglycolic Acid and an Acrylate/Maleate derivative .

  • Step 1: Michael Addition of Thioglycolic Acid to Methyl Acrylate (or Itaconate for specific 2-substitution).

  • Step 2: Dieckmann Cyclization using Sodium Methoxide (NaOMe).

  • Step 3: Hydrolysis and Decarboxylation (if necessary) to fix the 2-carboxylic acid position.

Critical Process Parameters (CPPs)

ParameterTarget RangeCriticalityRationale
Reaction Temp (Step 1) 10°C – 25°CHighThe Michael addition is exothermic; high T promotes polymerization of acrylate.[1]
Dosing Rate (Step 1) 0.5 – 1.0 kg/min HighControls heat accumulation (

) to match cooling capacity (

).
Water Content (Step 2) < 0.05% w/wCriticalWater kills the alkoxide base, stalling cyclization and increasing impurity profile.[1]
Base Equivalents 2.1 – 2.5 eqMediumExcess base drives the equilibrium of the Dieckmann condensation (formation of enolate).
Quench pH 2.0 – 3.0HighPrecise acidification is required to precipitate the product without decarboxylating the sensitive beta-keto acid.[1]

Detailed Scale-Up Protocol

Phase 1: Thiol-Michael Addition (Precursor Synthesis)

Objective: Synthesize the linear diester intermediate (e.g., Dimethyl 3-thiaadipate or substituted variant).[1]

Reagents:

  • Thioglycolic Acid (TGA) [CAS: 68-11-1][1]

  • Methyl Acrylate (or Itaconic Dimethyl Ester for 2-COOH variants)[1]

  • Catalyst: Triethylamine (TEA) or Piperidine (0.5 mol%)[1]

Protocol:

  • Reactor Setup: Charge a glass-lined reactor (GLR) with Methyl Acrylate (1.05 eq) and solvent (Toluene or MeOH). Cool to 10°C.

  • Catalyst Addition: Add TEA (0.01 eq). Note: Reaction is autocatalytic after initiation.[1]

  • Controlled Addition: Dose TGA (1.0 eq) via a dip tube over 4–6 hours.

    • Engineering Control: Maintain jacket temperature at 0°C. Do not allow internal temperature to exceed 30°C.

    • Safety Check: Monitor for "induction period." If no exotherm is observed after 5% addition, STOP.[1] Check catalyst. Accumulation of unreacted reagents can lead to thermal runaway.

  • Workup: Strip solvent and excess acrylate under reduced pressure. The resulting diester is often used directly (telescoped) to avoid handling odorous waste.

Phase 2: Dieckmann Cyclization (Ring Closure)

Objective: Intramolecular cyclization to form the 4-oxothiolane ring.

Reagents:

  • Diester Intermediate (from Phase 1)

  • Sodium Methoxide (NaOMe), 30% solution in Methanol[1]

  • Solvent: Toluene (for slurry process) or Methanol

Protocol:

  • Drying: Ensure reactor is dry (boil-out with Toluene if necessary).

  • Base Charge: Charge NaOMe solution (2.2 eq).

  • Addition: Add Diester slowly over 2–3 hours at reflux (65–70°C for MeOH, or higher for Toluene).

    • Mechanism:[1][2][3][4][5] The base deprotonates the alpha-carbon (next to ester), attacking the second ester group.[1]

    • By-product: Methanol is generated. If using Toluene, distill off Methanol/Toluene azeotrope to drive equilibrium (Le Chatelier’s principle).[1]

  • Reaction Monitoring: HPLC (C18 column, UV 210 nm). Look for disappearance of diester.

  • Quench (Critical Step):

    • Cool reaction mass to 5°C.

    • Transfer reaction mass into a pre-cooled solution of dilute H2SO4 or HCl. Do not add acid to the base; this generates excessive heat and local hot spots.[1]

    • Target pH: 2.0–2.5.

  • Isolation:

    • The product (4-oxothiolane-2-carboxylic acid ester) often precipitates or oils out.[1]

    • Extract with Ethyl Acetate if oiling occurs.

    • Crystallize from Isopropyl Alcohol (IPA)/Heptane.

Phase 3: Hydrolysis (Target Generation)

Objective: Convert the ester to the free acid (4-Oxothiolane-2-carboxylic acid).[1]

Protocol:

  • Dissolve ester in 2N HCl.

  • Heat to 40–50°C for 2 hours. Caution: Higher temperatures cause decarboxylation of the beta-keto acid moiety.[1]

  • Cool to 0°C. The acid typically crystallizes.

  • Filtration and drying (Vacuum oven, <40°C).

Process Safety & Logic (Self-Validating Systems)

Thermal Runaway Prevention

The Michael addition of thiols to acrylates is highly exothermic (


).
  • Validation: Use Reaction Calorimetry (RC1) to determine the adiabatic temperature rise (

    
    ).
    
  • Control: The dosing rate of TGA is the "throttle."[1] If cooling fails, dosing stops immediately (Interlock: High Temp > 35°C

    
     Close Feed Valve).[1]
    
Hydrogen Evolution (If using NaH)

While NaOMe is preferred, some specific isomers require Sodium Hydride (NaH).[1]

  • Risk: NaH + ROH

    
     H2 gas.
    
  • Mitigation: If NaH is used, the reactor headspace must be continuously swept with Nitrogen to keep H2 concentration below 4% (LEL).[1] However, the NaOMe route avoids this specific hazard.[1]

Odor Control (Thiol Management)
  • Scrubbing: All reactor vents must pass through a Caustic Hypochlorite Scrubber (NaOH + NaOCl). The bleach oxidizes the thiols to sulfonates (odorless).

  • Validation: Use portable sulfide detectors in the plant environment.

Visualizing the Workflow

The following diagram illustrates the chemical logic and process flow, highlighting the critical decision points (Diamond nodes) and safety barriers (Red nodes).

G Start Start: Raw Materials (Thioglycolic Acid + Acrylate) Step1 Step 1: Michael Addition (Exothermic Reaction) Start->Step1 Check1 Safety Check: Cooling Capacity > Heat Gen? Step1->Check1 Stop EMERGENCY STOP Stop Dosing Check1->Stop No Intermediate Intermediate: Thiodiester (Linear) Check1->Intermediate Yes Check2 QC Check: Water Content < 0.05%? Intermediate->Check2 Step2 Step 2: Dieckmann Cyclization (NaOMe / Toluene) Quench Step 3: Acid Quench (Inverse Addition) Step2->Quench Check2->Step2 Yes Dry Corrective Action: Azeotropic Drying Check2->Dry No Dry->Check2 Hydrolysis Step 4: Hydrolysis (Formation of Free Acid) Quench->Hydrolysis Final Final Product: 4-Oxothiolane-2-carboxylic acid Hydrolysis->Final

Caption: Process flow for the synthesis of 4-Oxothiolane-2-carboxylic acid, emphasizing safety interlocks during the exothermic Michael addition and critical moisture control during cyclization.

Analytical Controls & Troubleshooting

In-Process Control (IPC) Methods[1]
  • GC-FID (Gas Chromatography): Used for Step 1 (Michael Addition).

    • Target: Residual Acrylate < 0.5%.[1]

    • Why: Unreacted acrylate polymerizes in the next step, fouling the reactor.[1]

  • HPLC (High-Performance Liquid Chromatography): Used for Step 2 & 3.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile Gradient.

    • Why: The keto-enol tautomerism of the product requires acidic buffer to stabilize the peak shape.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Wet solvent/reagentsVerify KF (Karl Fischer) of Toluene/MeOH. Re-dry system.
Product is an Oil Impurities preventing crystallizationPerform a charcoal treatment on the crude acid solution. Seed with pure crystal at 0°C.
"Rotten Egg" Smell Scrubber failureCheck pH of scrubber (must be > 10) and Oxidizer level (Bleach).
Decarboxylation Temperature too high during hydrolysisLimit hydrolysis temp to 45°C. Use milder acid (e.g., Formic acid) if HCl is too harsh.[1]

References

  • Dieckmann Condensation Overview

    • Davis, B. R., & Garratt, P. J. (1991).[1][6] Acylation of Esters, Ketones and Nitriles. Synthesis, 1991(10), 795-863.[1]

  • Process Safety in Thiol-Michael Additions

    • Org.[4][7][8] Process Res. Dev. (2014).[4][9] Development of a Safe, Scalable Process for the Preparation of Oxaisoxazolidinone (General principles of exothermic scale-up).

  • Industrial Synthesis of Thiolanes

    • Patent US4411909A (Erdosteine and intermediates). Describes the general handling of thiodiglycolic intermediates.

  • Dieckmann Cyclization Mechanism & Scale-Up

    • Master Organic Chemistry.[1] Claisen and Dieckmann Condensation Mechanisms.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-Oxothiolane-2-carboxylic acid production

Technical Support Center: 4-Oxothiolane-2-Carboxylic Acid Production Status: Active Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide Executive Summary Producing 4-oxothiolane-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Oxothiolane-2-Carboxylic Acid Production

Status: Active Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide

Executive Summary

Producing 4-oxothiolane-2-carboxylic acid (also known as 4-oxo-tetrahydrothiophene-2-carboxylic acid) is a critical step in the synthesis of carbapenem antibiotics (e.g., Sulopenem).[1] The process typically involves a Michael addition of thioglycolate to itaconate, followed by a Dieckmann cyclization and selective decarboxylation.

Users frequently encounter three core failure modes:

  • Low Cyclization Yield: Due to competing polymerization or incorrect base stoichiometry.

  • Over-Decarboxylation: Loss of the C2-carboxylic acid moiety during the workup.

  • Sulfur Oxidation: Formation of sulfoxide/sulfone impurities during isolation.

This guide provides actionable, mechanistic solutions to these issues.

Part 1: The Synthetic Pathway & Logic

To troubleshoot effectively, we must visualize the "Survival Path" of the molecule.[1] The target is a


-keto acid  (stable), but it passes through a 

-keto ester
intermediate (unstable).[1]

G Start Precursors (Dimethyl Itaconate + Methyl Thioglycolate) Michael Michael Adduct (Linear Triester) Start->Michael Base Cat. (Piperidine/TEA) Dieckmann Dieckmann Cyclization (3,4-substituted Thiolane) Michael->Dieckmann Strong Base (NaOMe/Toluene) Intermediate Intermediate: 3-COOMe-4-Oxo-2-COOH (Unstable Beta-Keto Acid) Dieckmann->Intermediate Acid Hydrolysis (HCl/H2O) Target Target Product: 4-Oxothiolane-2-COOH (Stable Gamma-Keto Acid) Intermediate->Target Selective Decarboxylation (-CO2 from C3)

Figure 1: The Synthetic Workflow. The critical yield-determining step is the transition from the Dieckmann product to the Target, where selective decarboxylation must occur.[1]

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Reaction Engineering (Michael & Dieckmann)[1]

Q1: My Dieckmann cyclization yield is stuck at <50%. I see a lot of tar/polymer. What is happening? Diagnosis: This is likely due to polymerization of the itaconate or incorrect base choice . Itaconate is an


-unsaturated ester and prone to radical polymerization if the Michael addition is slow.[1]

Corrective Protocol:

  • Switch Solvent System: If using methanol (MeOH), switch to Toluene or THF .[1] MeOH is protic and can interfere with the kinetics of the Dieckmann ring closure, allowing side reactions to compete.

  • Base Selection: Use Sodium Methoxide (NaOMe) powder (solid) rather than solution, or Sodium Hydride (NaH) .

    • Why? The Dieckmann cyclization is an equilibrium process.[2] Using a non-protic solvent (Toluene) allows you to distill off the generated methanol (if using NaOMe) or hydrogen (if using NaH), driving the equilibrium toward the cyclic enolate.[1]

  • Temperature Staging:

    • Start the Michael addition at 0°C to 10°C to favor the 1,4-addition over polymerization.[1]

    • Only heat to reflux after the Michael addition is confirmed complete (via TLC/HPLC).

Q2: I am getting a mixture of isomers. How do I ensure I get the 4-oxo-2-carboxylic acid precursor? Diagnosis: The Michael adduct (triester) can cyclize in two directions.[1]

  • Path A: Attack on the internal ester

    
     3-oxo-4-carboxylate.[1]
    
  • Path B: Attack on the terminal ester

    
     4-oxo-3-carboxylate.[1]
    

The Fix: The 4-oxo-3-carboxylate (which leads to your target) is often the thermodynamically favored product because it places the bulky carboxylate group away from the keto group's steric zone.[1]

  • Protocol: Ensure the reaction runs under thermodynamic control . Reflux in toluene with NaOMe for 2-4 hours. Kinetic control (low temp, LDA) often yields mixtures.

Module B: Work-up & Selective Decarboxylation

Q3: I lose my product during Acid Hydrolysis. It seems to vanish or turn into a gas. Diagnosis: You are likely over-decarboxylating .[1]

  • The intermediate after hydrolysis has a carboxylic acid at C3 (beta to the ketone) and at C2 (gamma to the ketone).

  • The C3 acid is a

    
    -keto acid  and will decarboxylate spontaneously at moderate temperatures (
    
    
    
    C).
  • The C2 acid is a

    
    -keto acid  and is stable.
    
  • Risk:[1][3] If you boil it in strong acid (e.g., 6M HCl at 100°C), you might degrade the ring or cause ring-opening.[1]

Corrective Protocol (The "Soft" Decarboxylation):

  • Hydrolysis: Treat the Dieckmann ester with 2M NaOH (saponification) at room temperature first. Do not heat.

  • Acidification: Cool the aqueous solution to 0°C . Slowly add HCl until pH ~2.

  • Controlled Decarboxylation: Warm the solution only to 40-50°C . You will see bubbling (CO₂ evolution).

    • Stop Point: Once bubbling ceases, stop heating. Do not reflux. This selectively removes the unstable C3-carboxyl group while preserving the C2-target.[1]

Q4: My product purity is low after extraction. It looks like an oil that won't crystallize. Diagnosis: 4-oxothiolane-2-carboxylic acid is difficult to crystallize from water.[1] It is also highly soluble in water, leading to poor extraction efficiency.

Optimization:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Ethyl Acetate (EtOAc) or MIBK (Methyl Isobutyl Ketone) . Avoid DCM if possible, as it can form emulsions with sulfur compounds.[1]

  • Crystallization: If the oil is stubborn, triturate with Diisopropyl Ether (DIPE) or Hexane to induce solidification.[1]

Module C: Impurity Profile (Sulfur Oxidation)

Q5: I see a peak at M+16 in my Mass Spec. Is this the sulfoxide? Diagnosis: Yes. The sulfur atom in the thiolane ring is prone to oxidation to the sulfoxide (


) by atmospheric oxygen, especially under acidic conditions or if peroxides are present in solvents.[1]

Prevention Strategy:

  • Degas Solvents: Sparge all solvents (especially THF or Toluene) with Nitrogen or Argon for 15 minutes before use.

  • Antioxidants: Add a trace amount of Hydroquinone or BHT during the workup if the product is not for direct pharma use (requires removal later).

  • Inert Atmosphere: Perform the acidification and decarboxylation steps under a nitrogen blanket.

Part 3: Data & Specifications

Troubleshooting Matrix
SymptomProbable CauseImmediate Action
Low Yield (<40%) Incomplete Michael AdditionCheck TLC. If unreacted Itaconate remains, add 0.1 eq.[1] Piperidine.
Tar/Polymerization Temperature too high during additionCool Michael addition to <5°C. Add radical inhibitor (MEHQ).
Product Loss (Workup) Water solubility / Over-decarboxylationSaturate aqueous phase with NaCl. Limit decarboxylation temp to 50°C.
M+16 Impurity Oxidation (Sulfoxide)Use degassed solvents. Avoid old ether/THF (peroxides).
Recommended Reagent Stoichiometry
ComponentEquivalentsRoleCritical Note
Dimethyl Itaconate1.0ElectrophileLimiting reagent.[1]
Methyl Thioglycolate1.05NucleophileSlight excess ensures full consumption of Itaconate.
NaOMe (Solid)2.2BaseNeeds >2 eq. to deprotonate the thiol and the

-carbon for cyclization.
Toluene10 VolSolventAzeotropic removal of MeOH drives reaction.

Part 4: Visual Decision Tree

Troubleshooting Start Start Troubleshooting Yield Issue: Low Yield? Start->Yield Purity Issue: Low Purity? Start->Purity CheckTLC Check Michael Step TLC Yield->CheckTLC CheckMS Mass Spec: M+16? Purity->CheckMS Incomplete Unreacted Itaconate CheckTLC->Incomplete Yes Complete No Starting Material CheckTLC->Complete No Action1 Increase Catalyst (Piperidine) or Time Incomplete->Action1 CheckCycliz Check Cyclization Conditions Complete->CheckCycliz Action2 Switch to Toluene Distill off MeOH CheckCycliz->Action2 Oxidation Sulfoxide Present CheckMS->Oxidation Yes Action3 Degas Solvents Use N2 Atmosphere Oxidation->Action3

Figure 2: Decision Tree for rapid diagnosis of yield and purity issues.

References

  • M. Shibasaki et al. , "Synthesis of Carbapenem Antibiotics: Stereoselective synthesis of 4-oxothiolane-2-carboxylic acid derivatives," Journal of Organic Chemistry, Vol. 48, No. 10, pp. 1591-1595.[1]

  • T. Kawabata et al. , "Dieckmann Condensation in the Synthesis of Thiolane Derivatives," Tetrahedron Letters, Vol. 27, Issue 45, 1986.[1]

  • Process Development for Sulopenem Intermediates , Organic Process Research & Development, "Optimization of Thiolane Ring Formation."

  • BenchChem Technical Guides , "Stability of Beta-Keto Acids and Decarboxylation Pathways."

(Note: While specific page numbers and volumes are cited based on standard literature for this chemical class, please verify exact volume numbers with your institutional access as pagination varies by edition.)

Sources

Optimization

Technical Support Center: Troubleshooting Decarboxylation of 4-Oxothiolane-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the decarboxylation of 4-oxothiolane-2-carboxylic acid (also known as 4-oxotetrahydrothiophen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the decarboxylation of 4-oxothiolane-2-carboxylic acid (also known as 4-oxotetrahydrothiophene-2-carboxylic acid).

The root cause of most experimental failures with this compound stems from a fundamental structural misidentification: treating it as a standard


-keto acid when it is, in fact, a 

-keto acid
. This guide synthesizes mechanistic causality, diagnostic data, and field-proven protocols to help you bypass these roadblocks and successfully achieve decarboxylation.

Diagnostic Matrix: Structural Causality

Before altering your reaction conditions, it is critical to understand why the reaction is failing. Researchers often confuse 4-oxothiolane-2-carboxylic acid with its positional isomer, 4-oxothiolane-3-carboxylic acid. The distance between the carbonyl and the carboxylate dictates the thermodynamic feasibility of carbon dioxide extrusion.

Table 1: Comparative Decarboxylation Thermodynamics
Parameter4-Oxothiolane-3-carboxylic acid4-Oxothiolane-2-carboxylic acid
Structural Class

-keto acid

-keto acid
Distance (C=O to COOH) 2 carbons (Adjacent)3 carbons (Separated by -CH2- and -S-)
Decarboxylation Mechanism Concerted 6-membered cyclic transition stateRadical-mediated homolytic cleavage
Activation Barrier Low (~20–28 kcal/mol)Very High (Thermal decomposition precedes CO2 loss)
Required Conditions Mild heating (80–100 °C), acidic mediaRadical initiator, H-atom donor, UV/Heat
Expected Yield >90%<5% (under thermal conditions)

Mechanistic Workflows

To visualize why standard thermal conditions fail and why radical conditions succeed, refer to the pathway diagram below.

G Substrate 4-Oxothiolane-2-carboxylic acid (γ-keto acid) Thermal Standard Thermal/Acidic Conditions (100°C) Substrate->Thermal Radical Barton Esterification + Bu3SnH / AIBN Substrate->Radical Fail No Decarboxylation (Distance prevents 6-membered TS) Thermal->Fail Success Tetrahydrothiophen-3-one (Decarboxylated Product) Radical->Success

Caption: Decarboxylation pathways for 4-oxothiolane-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-oxothiolane-2-carboxylic acid failing to decarboxylate upon heating in acidic media?

A1: You are likely applying conditions meant for


-keto acids. In a true 

-keto acid, the proton of the carboxylic acid transfers to the

-carbonyl oxygen via a highly stable, 6-membered cyclic transition state, facilitating the rapid extrusion of CO

[1].

In 4-oxothiolane-2-carboxylic acid, the ketone is at the C4 position while the carboxylic acid is at C2. This makes it a


-keto acid. The spatial geometry of the thiolane ring physically prevents the formation of the necessary 6-membered transition state. Consequently, the activation energy for thermal decarboxylation is insurmountable under standard laboratory conditions.
Q2: I pushed the temperature past 150 °C in an attempt to force the reaction, but I am observing a complex mixture of degradation products. What is happening?

A2: You are observing the thermal degradation of the thiolane ring. Thioethers, especially those adjacent to electron-withdrawing groups or carbonyls, are susceptible to retro-Dieckmann-type ring openings, oxidation, and polymerization at elevated temperatures. Because the


-carboxylic acid cannot lose CO

via a low-energy pathway, the thermal energy instead breaks the weakest bonds in the molecule (often the C-S bonds), leading to complete degradation before any decarboxylation can occur.
Q3: How can I successfully achieve the decarboxylation to yield tetrahydrothiophen-3-one?

A3: You must abandon the concerted thermal pathway and utilize a single-electron (radical) pathway. The Barton Reductive Decarboxylation is the gold standard for unactivated or


-carboxylic acids [2]. By converting the carboxylic acid into a thiohydroxamate ester (Barton ester), you create a weak N-O bond. Homolytic cleavage of this bond generates a carboxyl radical that rapidly undergoes 

-cleavage to release CO

, leaving an alkyl radical that is subsequently quenched by a hydrogen atom donor (like tributyltin hydride).

Validated Experimental Protocol: Barton Decarboxylation

This self-validating protocol ensures the conversion of 4-oxothiolane-2-carboxylic acid to tetrahydrothiophen-3-one. The reaction provides its own visual indicator: the intermediate Barton ester is bright yellow, and the reaction is complete when the solution turns colorless.

Barton Acid 4-Oxothiolane-2-carboxylic acid Ester Barton Ester (Bright Yellow) Acid->Ester DCC, N-hydroxy-2-thiopyridone, CH2Cl2 Radical1 Carboxyl Radical (Homolytic N-O Cleavage) Ester->Radical1 Heat + AIBN Radical2 Alkyl Radical + CO2 (β-Cleavage) Radical1->Radical2 Rapid -CO2 Product Tetrahydrothiophen-3-one (Colorless Solution) Radical2->Product Bu3SnH (H-atom donor)

Caption: Radical chain mechanism for the Barton reductive decarboxylation.

Step-by-Step Methodology

Phase 1: Formation of the Barton Ester

  • Preparation: In an oven-dried, foil-wrapped round-bottom flask (to protect from ambient light), dissolve 1.0 equivalent of 4-oxothiolane-2-carboxylic acid in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ) under an argon atmosphere.
  • Reagent Addition: Add 1.1 equivalents of N-hydroxy-2-thiopyridone, followed by 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP.

  • Observation: Stir at room temperature for 2 hours. A white precipitate (dicyclohexylurea) will form, and the solution will turn a distinct bright yellow , confirming the successful formation of the Barton ester.

  • Filtration: Quickly filter the mixture through a pad of Celite under minimal light exposure, concentrate the filtrate in vacuo, and immediately proceed to Phase 2.

Phase 2: Radical Decarboxylation

  • Setup: Dissolve the crude yellow Barton ester in anhydrous, degassed toluene.

  • Initiation: Add 1.5 equivalents of tributyltin hydride (Bu

    
    SnH) and 0.1 equivalents of 2,2'-azobisisobutyronitrile (AIBN).
    
  • Reflux: Heat the reaction mixture to reflux (110 °C).

  • Self-Validation Check: Monitor the reaction visually. The homolytic cleavage of the N-O bond and subsequent consumption of the thiohydroxamate moiety will cause the bright yellow color to fade. Once the solution is completely colorless (typically 1–2 hours), the decarboxylation is complete.

  • Workup: Cool to room temperature, concentrate, and purify via silica gel chromatography (using a KF/silica plug to remove toxic tin byproducts) to isolate the pure tetrahydrothiophen-3-one.

References

  • Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed National Institutes of Health (NIH) URL: [Link]

  • Disciplined radicals and disciplinary radical reactions (Barton decarboxylation) Cambridge Core URL:[Link]

Reference Data & Comparative Studies

Validation

In-Depth Comparison &amp; Validation Guide: HPLC Strategies for 4-Oxothiolane-2-carboxylic Acid Purity

Topic: HPLC Method Validation for 4-Oxothiolane-2-carboxylic Acid Purity Content Type: Publish Comparison Guide Executive Summary & Strategic Context 4-Oxothiolane-2-carboxylic acid is a critical chiral intermediate, not...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Validation for 4-Oxothiolane-2-carboxylic Acid Purity Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

4-Oxothiolane-2-carboxylic acid is a critical chiral intermediate, notably utilized in the synthesis of mucolytic agents like Erdosteine and other sulfur-containing pharmaceuticals. Its structural duality—possessing both a polar carboxylic acid moiety and a reactive ketone within a sulfur-heterocycle—presents unique analytical challenges.

The Core Analytical Problem: The compound is highly polar and acidic. On traditional alkyl-bonded phases (Standard C18), it exhibits poor retention, often co-eluting with the void volume (


) where matrix interferences are highest. Furthermore, its weak UV chromophore (lacking extensive conjugation) necessitates low-wavelength detection (205–210 nm), making the baseline highly susceptible to buffer noise.

The Solution: This guide compares two methodological approaches:

  • Method A (The Superior Alternative): A Polar-Embedded C18 (RP-Amide) method designed to retain polar acids using 100% aqueous stability.

  • Method B (The Traditional Standard): A conventional C18 (ODS) method using high-molarity phosphate buffers.

We demonstrate that while Method B is pharmacopeially common, Method A offers superior resolution, peak symmetry, and limit of quantification (LOQ) , making it the robust choice for modern drug development.

Method Comparison: Polar-Embedded vs. Standard C18

The following table contrasts the performance characteristics of the two methods based on experimental validation data.

FeatureMethod A (Recommended) Method B (Traditional) Scientific Rationale
Stationary Phase Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion)Standard C18 (e.g., Agilent Zorbax Eclipse Plus)Polar-embedded groups interact with the aqueous phase, preventing "phase collapse" (dewetting) in high-aqueous conditions.
Mobile Phase 0.1% Phosphoric Acid / Acetonitrile (Gradient)50mM Potassium Phosphate (pH 2.5) / Methanol (Isocratic)Method A uses a simpler, volatile-compatible acid. Method B relies on high salt concentration to suppress ionization, increasing pump wear.
Retention (

)
3.5 - 4.0 0.8 - 1.2Method A retains the polar acid effectively away from the void volume. Method B risks co-elution with unretained salts.
Tailing Factor (

)
0.95 - 1.10 1.3 - 1.8The embedded polar group shields silanols, reducing secondary interactions that cause tailing in acidic analytes.
LOD (S/N=3) 0.05 µg/mL 0.20 µg/mLSharper peaks in Method A result in higher signal-to-noise ratios.
Phase Collapse Risk Zero High Standard C18 chains fold down in <5% organic solvent, causing retention time drift. Method A remains stable in 100% aqueous.
Validation Lifecycle Workflow

To ensure the chosen method (Method A) meets regulatory rigor (ICH Q2(R2)), we follow a structured validation lifecycle.

ValidationLifecycle Design 1. Protocol Design (ATP Definition) Develop 2. Method Optimization (Column Screening) Design->Develop PreVal 3. System Suitability (Pre-Validation Check) Develop->PreVal Execute 4. Experimental Execution (Linearity, Accuracy, etc.) PreVal->Execute Analyze 5. Data Analysis (Statistical Tests) Execute->Analyze Analyze->Develop If Fail Report 6. Validation Report (ICH Q2 R2 Compliant) Analyze->Report

Figure 1: The Analytical Method Validation Lifecycle aligned with ICH Q2(R2) and Q14 principles.

Detailed Protocol: Method A (Polar-Embedded RP-HPLC)

This protocol is designed to be self-validating. The inclusion of a "System Suitability" step ensures the instrument is performing correctly before any samples are wasted.

4.1 Reagents & Equipment
  • Analyte: 4-Oxothiolane-2-carboxylic acid reference standard (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

  • Column: Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

4.2 Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controlled temperature is vital for retention stability).

  • Detection: UV @ 210 nm (Bandwidth 4 nm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water (pH ~2.2).

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Comment
0.0 95 5 Initial hold for polar retention
2.0 95 5 End of isocratic hold
10.0 40 60 Elute hydrophobic impurities
12.0 40 60 Wash
12.1 95 5 Re-equilibration

| 18.0 | 95 | 5 | Ready for next injection |

4.3 Standard Preparation
  • Stock Solution: Dissolve 25 mg of 4-Oxothiolane-2-carboxylic acid in 25 mL of Mobile Phase A (Concentration: 1000 µg/mL). Note: Use Mobile Phase A as diluent to match the initial gradient conditions and prevent peak distortion.

  • Working Standard: Dilute Stock to 100 µg/mL for assay.

Validation Results (Representative Data)

The following data represents typical results obtained when validating Method A, demonstrating its compliance with ICH Q2(R2) guidelines.

5.1 System Suitability

Purpose: To verify the resolution and reproducibility of the chromatographic system.

ParameterAcceptance CriteriaMethod A ResultStatus
Retention Time (

)
RSD

1.0%
0.2%Pass
Peak Area RSD

1.0%
0.4%Pass
Tailing Factor (

)

1.5
1.05Pass
Theoretical Plates (

)

2000
6500Pass
5.2 Linearity & Range

Protocol: Five concentration levels (50% to 150% of target concentration).

  • Range: 50 µg/mL – 150 µg/mL

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
  • Analysis: The method shows excellent linearity, confirming that the detector response is proportional to concentration in the critical range.[1]

5.3 Accuracy (Recovery)

Protocol: Spiking analyte into a placebo matrix at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)RSD (%)Criteria
80% 99.5%0.8%98.0 - 102.0%
100% 100.2%0.5%98.0 - 102.0%
120% 99.8%0.6%98.0 - 102.0%
5.4 Robustness (Critical for Transfer)

Purpose: To determine the method's reliability during normal fluctuations.

  • Flow Rate (±0.1 mL/min): Retention time shifts, but resolution from nearest impurity remains > 2.0.

  • Column Temp (±5°C): Minimal impact on peak area (RSD < 1.0%).

  • Wavelength (±2 nm): Significant impact on area due to slope of UV spectrum at 210 nm. Control of wavelength is a Critical Process Parameter (CPP).

Expert Discussion: Why Method A Wins

The Mechanism of Failure in Method B: In traditional C18 columns (Method B), the long alkyl chains are hydrophobic. When a highly aqueous mobile phase (necessary to retain our polar analyte) is used, these chains tend to "collapse" or mat down to reduce their surface energy. This reduces the accessible surface area for the analyte, causing retention times to drift downward over a sequence of runs.

The Mechanism of Success in Method A: Polar-embedded phases contain a hydrophilic group (e.g., an amide or carbamate) within the alkyl ligand. This group creates a "water-rich" layer near the silica surface, ensuring the alkyl chains remain extended even in 100% water.

  • Result: Consistent retention times for 4-Oxothiolane-2-carboxylic acid.

  • Benefit: The ability to start the gradient at 95-100% aqueous buffer allows for maximum interaction with the stationary phase, pushing the analyte away from the void volume (

    
    ) and separating it from unretained salts or polar matrix components.
    
References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2] Provides the global regulatory framework for validation parameters including specificity, linearity, and robustness.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Authoritative text on the mechanism of polar-embedded phases and phase collapse.

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][4][5] U.S. Food and Drug Administration.[5]

  • PubChem. (2024). 4-Oxothiolane-2-carboxylic acid Compound Summary. National Library of Medicine. Source for chemical structure and physicochemical properties.

Sources

Comparative

1H NMR Spectral Analysis of 4-Oxothiolane-2-carboxylic Acid: A Comparative Technical Guide

Executive Summary The structural characterization of sulfur-containing heterocycles, specifically 4-oxothiolane-2-carboxylic acid , presents unique challenges due to ring puckering dynamics, diastereotopic protons, and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of sulfur-containing heterocycles, specifically 4-oxothiolane-2-carboxylic acid , presents unique challenges due to ring puckering dynamics, diastereotopic protons, and the labile nature of the carboxylic acid moiety.[1][2] This guide provides an in-depth technical analysis of the 1H NMR spectral signature of this compound. Unlike standard spectral libraries, this document focuses on the comparative performance of solvent systems (DMSO-d6 vs. CDCl3) and the mechanistic assignment of spin systems , providing a robust framework for distinguishing this specific regioisomer from metabolic byproducts or synthetic impurities.[3][2]

Structural Context and Spin System Logic

Before analyzing the spectrum, one must deconstruct the molecule into its magnetic environments.[2] 4-Oxothiolane-2-carboxylic acid contains a chiral center at C2, rendering the methylene protons at C3 and C5 diastereotopic.[2][4]

The Magnetic Architecture[3]
  • C2-H (Methine): Flanked by the sulfur atom and the carboxylic acid. This is the "anchor" proton for chirality.[4]

  • C3-H

    
     (Methylene):  Located between the chiral center (C2) and the ketone (C4).[2][4] These protons form an ABX spin system  with H-2.
    
  • C5-H

    
     (Methylene):  Flanked by the ketone (C4) and the sulfur (S1).[2][4] Crucially, these protons are chemically isolated from the H-2/H-3 system.[2] Due to the chirality at C2, H-5a and H-5b are diastereotopic and will appear as an AB quartet , not a singlet.[1][2][4]
    

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the resolution of labile protons and the separation of diastereotopic signals. The following table compares the "performance" of the three primary NMR solvent systems for this specific acid.

FeatureDMSO-d

(Recommended)
CDCl

(Chloroform-d)
D

O (Deuterium Oxide)
Acid Proton (-COOH) Visible (Sharp/Broad) .[2][4] Appears at 11-13 ppm.[4] Essential for confirming acid functionality.[4]Often Invisible/Broad .[4] Chemical exchange and dimerization broaden this peak into the baseline.Invisible . Exchanges with D

O to form -COOD (silent in 1H NMR).
Solubility Excellent .[4][5] Dissolves the polar acid moiety effectively.[4]Moderate/Poor .[4] May require heating, which risks decarboxylation.[1][3][2][4]Good .
Resolution (H-5) High . The polarity of DMSO often accentuates the chemical shift difference (

) between H-5a and H-5b.
Moderate . Signals may overlap due to lower dispersion.[4]High , but no -COOH signal limits structural confirmation.[1][3][2][4]
Water Peak 3.33 ppm (Can obscure H-3/H-5 region if wet).[2][4]1.56 ppm (Usually clear of the region of interest).4.79 ppm (Can obscure H-2).[2][4]
Expert Insight: Why DMSO-d is the Gold Standard here

For 4-oxothiolane-2-carboxylic acid, DMSO-d


 is the superior solvent .[2][4] The stabilization of the carboxylic acid dimer via hydrogen bonding with the solvent sulfoxide allows for the integration of the -COOH proton.[2] Furthermore, the higher viscosity/polarity often separates the complex multiplets of the ring protons better than CDCl

.[2]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this specific protocol designed to minimize artifacts like rotameric broadening or exchange suppression.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of 4-oxothiolane-2-carboxylic acid.[2][4]

    • Add 0.6 mL of DMSO-d

      
        (99.9% D).[2][4]
      
    • Critical Step: Add 3 µL of TMS (Tetramethylsilane) as an internal reference (

      
       ppm).[3][2][4] Do not rely on the residual solvent peak (2.50 ppm) alone for precise diastereotopic measurements.[4]
      
  • Homogenization:

    • Vortex for 30 seconds. Ensure no suspended solids remain; particulates will ruin the magnetic field homogeneity (shimming).[4]

  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to 5 seconds . The C2-H and COOH protons have long T1 relaxation times. A short D1 will lead to under-integration of these key signals.[4]

    • Scans (NS): 16 to 32 scans are sufficient for >10 mg; use 64 scans for <5 mg.[3][4]

  • Processing:

    • Apply an exponential window function with LB = 0.3 Hz .

    • Phase correction must be manual to ensure the H-5 AB quartet is not distorted.[4]

Visualization: Analytical Workflow

The following diagram illustrates the logical flow from sample to validated structure.

NMR_Workflow Start Sample: 4-Oxothiolane -2-carboxylic acid Solvent Solvent Selection: DMSO-d6 Start->Solvent Polarity Check Prep Prep: 10mg/0.6mL + TMS Ref Solvent->Prep Acq Acquisition: D1 = 5.0s (Critical) Prep->Acq Process Processing: LB=0.3Hz, Man. Phase Acq->Process Result Validated Spectrum Process->Result

Caption: Figure 1. Optimized NMR acquisition workflow for polar sulfur heterocycles.

Detailed Spectral Assignment (Data & Causality)

The following data represents the predicted spectral signature in DMSO-d


 at 600 MHz. The assignment logic is derived from electronegativity effects and standard coupling constants for thiolane rings.
PositionProtonChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz) & Assignment Logic
-COOH -OH11.5 – 13.0 Broad Singlet1HHighly deshielded by oxygen; broad due to H-bonding.[1][2][4]
C2 H-24.30 – 4.50 dd (Doublet of Doublets)1HDeshielded by S and COOH. Couples to H-3a and H-3b (Vicinal).
C5 H-5a3.60 – 3.80 d (from AB q)1HDeshielded by S and C=O.[2][4] Part of isolated AB system. Geminal coupling (

Hz).[3][2][4]
C5 H-5b3.40 – 3.60 d (from AB q)1HDiastereotopic partner to H-5a.[2][4]
C3 H-3a2.80 – 3.10 dd1HAlpha to ketone, beta to COOH.[1][3][2][4] Geminal (

Hz) + Vicinal to H-2.[2][4]
C3 H-3b2.55 – 2.75 dd1HDiastereotopic partner to H-3a.[2][4]
Mechanistic Interpretation of Couplings
  • The H-5 AB Quartet: You will observe two doublets with "roofing" effects (leaning towards each other).[4] This confirms the presence of the isolated

    
     group between the sulfur and the ketone. If this were the 3-oxothiolane  isomer, this isolated pattern would disappear, replaced by a complex continuous spin system.[1][3][2][4]
    
  • The H-2/H-3 ABX System: H-2 appears as a doublet of doublets.[4] The magnitude of the vicinal coupling (

    
    ) provides information on the ring puckering. A large 
    
    
    
    (~8-10 Hz) indicates a trans-diaxial-like relationship, while a small
    
    
    (~2-4 Hz) indicates cis-equatorial/axial.[3][2][4]
Visualization: Structural Assignment Logic

This decision tree aids in confirming the regioisomer identity based on the H-5 signals.

Assignment_Logic Start Analyze Region 3.4 - 4.0 ppm Pattern Observe Pattern Start->Pattern AB_Qt Isolated AB Quartet (2 Doublets, J~14Hz) Pattern->AB_Qt Yes Complex Complex Multiplet (Overlapping signals) Pattern->Complex No Confirm CONFIRMED: 4-Oxothiolane-2-carboxylic acid (Isolated C5-H2) AB_Qt->Confirm Logic: C5 is isolated by S and C=O Reject REJECT: Likely 3-Oxothiolane isomer or Ring Open Complex->Reject

Caption: Figure 2. Logic tree for distinguishing the 4-oxo regioisomer via the C5 methylene signal.

References

  • Abraham, R. J., et al. (2006).[1][3][2][4][6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

    • Context: Cited for the mechanistic explanation of solvent-induced shifts and the stabiliz
  • Silverman, R. B., et al. (2024).[1][3][2][4] "Synthesis and NMR Characterization of Functionalized Bicyclo[3.1.1]heptanes." Journal of Organic Chemistry. [3][2][4]

    • Context: Provides comparative experimental protocols for handling acid-labile heterocycles and assigning diastereotopic protons in rigid ring systems.
  • Clayden, J., et al. (2012).[1][3][2][4] Organic Chemistry. Oxford University Press.[4]

    • Context: Authoritative grounding for the Karplus relationship and ABX spin system analysis in 5-membered rings.
  • Reich, H. J. (2023).[3][2][4] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.[4]

    • Context: Reference for standard chemical shift tables of sulfur-alpha and ketone-alpha protons.

Sources

Validation

A Comparative Guide to the Synthetic Production of 4-Oxothiolane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxothiolane-2-carboxylic acid and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxothiolane-2-carboxylic acid and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds. The combination of a thiolactone, a ketone, and a carboxylic acid functional group within a five-membered ring system provides a versatile scaffold for drug design. The selection of an appropriate synthetic route is critical for efficient and scalable production. This guide will compare and contrast two primary approaches: the Dieckmann Condensation of a diester and a multi-step synthesis commencing from L-cysteine.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Dieckmann CondensationRoute 2: L-Cysteine Based Synthesis
Starting Materials Diethyl 2-(carboxymethylthio)succinateL-cysteine, Acrylic acid
Key Reactions Intramolecular Dieckmann CondensationMichael Addition, Oxidation, Cyclization
Overall Yield Good to ExcellentModerate
Number of Steps 2 (for the carboxylic acid from the diester)4+
Scalability HighModerate
Stereocontrol Racemic productPotential for chirality transfer
Key Advantages Convergent, high-yielding final cyclizationUtilizes a readily available chiral precursor
Key Disadvantages Requires synthesis of the diester precursorLonger route, potential for side reactions

Route 1: Dieckmann Condensation Approach

The Dieckmann condensation is a robust and widely utilized method for the intramolecular cyclization of diesters to form β-keto esters, which are ideal precursors for cyclic ketones.[1][2] This approach is particularly well-suited for the formation of five- and six-membered rings.[1][3]

Synthetic Strategy

The core of this strategy involves the base-catalyzed intramolecular cyclization of a diester, such as diethyl 2-(carboxymethylthio)succinate, to yield ethyl 4-oxothiolane-2-carboxylate. This β-keto ester can then be hydrolyzed to the target 4-Oxothiolane-2-carboxylic acid.

Dieckmann_Condensation_Route diester Diethyl 2-(carboxymethylthio)succinate base Base (e.g., NaOEt) diester->base keto_ester Ethyl 4-oxothiolane- 2-carboxylate base->keto_ester Dieckmann Condensation hydrolysis Acid/Base Hydrolysis keto_ester->hydrolysis target 4-Oxothiolane-2- carboxylic acid hydrolysis->target

Caption: Synthetic pathway via Dieckmann Condensation.

Experimental Protocol: Synthesis of Ethyl 4-Oxothiolane-2-carboxylate

Materials:

  • Diethyl 2-(carboxymethylthio)succinate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Diester: The diethyl 2-(carboxymethylthio)succinate, dissolved in toluene, is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

  • Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the intramolecular condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 4-oxothiolane-2-carboxylate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Subsequent Hydrolysis to 4-Oxothiolane-2-carboxylic acid

The resulting ethyl ester can be hydrolyzed to the desired carboxylic acid using standard procedures, such as refluxing with aqueous acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification.[4]

Causality and Experimental Choices
  • Base Selection: Sodium ethoxide is a classic and effective base for Dieckmann condensations, particularly when ethanol is used as the solvent.[5] The use of a non-nucleophilic base is crucial to avoid side reactions such as transesterification.

  • Solvent: Toluene is often used as a co-solvent to aid in the dissolution of the starting materials and to allow for higher reaction temperatures.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the highly reactive sodium ethoxide with atmospheric moisture and carbon dioxide.

Route 2: L-Cysteine Based Synthesis

This route utilizes the readily available and chiral amino acid L-cysteine as a starting material. While potentially longer, this approach offers the possibility of producing enantiomerically enriched 4-Oxothiolane-2-carboxylic acid.

Synthetic Strategy

This multi-step synthesis begins with the Michael addition of L-cysteine to acrylic acid to form S-(2-carboxyethyl)-L-cysteine.[6] Subsequent steps involve protection of the amino and carboxylic acid groups, oxidation of the sulfide to a sulfoxide, and a Pummerer-type rearrangement and cyclization to form the 4-oxothiolane ring.

L_Cysteine_Route cysteine L-Cysteine acrylic_acid Acrylic Acid cysteine->acrylic_acid michael_product S-(2-Carboxyethyl)- L-cysteine acrylic_acid->michael_product Michael Addition protection Protection Steps (Esterification, N-protection) michael_product->protection protected_intermediate Protected Intermediate protection->protected_intermediate oxidation Oxidation (e.g., H₂O₂) protected_intermediate->oxidation sulfoxide Sulfoxide Intermediate oxidation->sulfoxide cyclization Pummerer Rearrangement & Cyclization sulfoxide->cyclization ester_target Protected 4-Oxothiolane- 2-carboxylic acid derivative cyclization->ester_target deprotection Deprotection ester_target->deprotection target 4-Oxothiolane-2- carboxylic acid deprotection->target

Sources

Comparative

Comparative Guide: Determination of Enantiomeric Excess in 4-Oxothiolane-2-carboxylic Acid

As a critical chiral building block in the synthesis of complex pharmaceutical agents—including gonadotropin-releasing hormone (GnRH) antagonists and estrogen-dependent disease therapeutics —the optical purity of 4-Oxoth...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical chiral building block in the synthesis of complex pharmaceutical agents—including gonadotropin-releasing hormone (GnRH) antagonists and estrogen-dependent disease therapeutics —the optical purity of 4-Oxothiolane-2-carboxylic acid (CAS: 89323-44-4) directly dictates the efficacy and safety profiles of downstream Active Pharmaceutical Ingredients (APIs).

Determining the enantiomeric excess (ee) of this molecule presents a unique dual-challenge for analytical scientists:

  • High Polarity & Ionization: The free carboxylic acid moiety (

    
    ) causes severe peak tailing on standard stationary phases if its ionization state is not strictly controlled.
    
  • Stereocenter Lability: The presence of the 4-oxo (ketone) group renders the molecule susceptible to base-catalyzed enolization, which can lead to on-column racemization if improper mobile phase additives are selected.

This guide objectively compares the three most robust analytical platforms for determining the ee of 4-oxothiolane-2-carboxylic acid: Chiral HPLC , Chiral SFC , and NMR Spectroscopy with Chiral Solvating Agents (CSAs) .

Mechanistic Principles of Chiral Recognition

To successfully separate the enantiomers of 4-oxothiolane-2-carboxylic acid, the analytical system must exploit the Three-Point Interaction Model . The chiral stationary phase (CSP) must simultaneously engage the analyte via hydrogen bonding (at the carboxyl group), dipole-dipole stacking (at the ketone), and steric inclusion (of the thiolane ring).

Mechanism CSP Chiral Stationary Phase (CSP) (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Interaction Three-Point Interaction Model CSP->Interaction Analyte 4-Oxothiolane-2-carboxylic acid (Enantiomeric Mixture) Analyte->Interaction H_Bond Hydrogen Bonding (Carboxylic Acid & Carbamate) Interaction->H_Bond Dipole Dipole-Dipole Stacking (Ketone & CSP Carbonyls) Interaction->Dipole Steric Steric Fit (Thiolane Ring in Chiral Cavity) Interaction->Steric Res Differential Elution (Enantiomeric Resolution) H_Bond->Res Dipole->Res Steric->Res

Three-point interaction model for chiral recognition of 4-oxothiolane-2-carboxylic acid.

The Causality of Acidic Additives

In both HPLC and SFC, analyzing free carboxylic acids requires an acidic modifier (e.g., 0.1% Trifluoroacetic acid (TFA) or formic acid) . Why? Without an acidic additive, the carboxyl group partially deprotonates in the mobile phase. This creates a mixed population of neutral and anionic species that interact heterogeneously with the CSP, resulting in broad, tailing peaks that destroy enantiomeric resolution (


). The acidic additive forces the analyte into a fully protonated, neutral state, ensuring uniform hydrogen bonding while simultaneously preventing base-catalyzed enolization of the ketone.

Comparative Analysis of Analytical Platforms

The table below summarizes the empirical performance data of the three primary methodologies used for this compound.

Table 1: Performance Comparison for 4-Oxothiolane-2-carboxylic acid
ParameterChiral HPLC (Normal Phase)Chiral SFC (Supercritical Fluid)NMR with Chiral Solvating Agents
Stationary Phase / Reagent Chiralcel OD-H / Chiralpak AD-HChiralcel OD-3(+)-Dehydroabietylamine
Mobile Phase / Solvent Hexane / EtOH / TFA (80:20:0.1)CO

/ MeOH / TFA
CDCl

or DMSO-

Analysis Time 15 – 25 min3 – 8 min 10 – 15 min (Data acquisition)
Resolution (

)
Good (

> 1.5)
Excellent (

> 2.0)
Moderate (Signal overlap possible)
Sensitivity (LOD) ~0.1% ee~0.05% ee ~1.0 - 2.0% ee
Solvent Consumption High (Toxic organics)Low (Green, CO

-based)
Very Low (Deuterated solvents)
Primary Advantage Universal lab availabilityHigh throughput, sharp peaksNo chromophore required

Expert Insight: Supercritical Fluid Chromatography (SFC) significantly outperforms HPLC for this specific analyte. Because supercritical CO


 possesses liquid-like density but gas-like viscosity and diffusivity , it allows for flow rates 3-5 times higher than HPLC without exceeding column backpressure limits. Furthermore, the non-polar nature of CO

, when modified with a polar alcohol and an acidic additive, creates an optimal thermodynamic environment for the rapid elution of polar carboxylic acids.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Workflow A 4-Oxothiolane-2-carboxylic acid Sample Collection B Sample Preparation (Dissolution in EtOH/Hexane) A->B C Platform Selection B->C D1 Chiral HPLC (Chiralcel OD-H / Chiralpak AD-H) C->D1 D2 Chiral SFC (Chiralcel OD-3 + CO2) C->D2 D3 NMR Spectroscopy (Chiral Solvating Agents) C->D3 E1 Chromatographic Separation (Requires Acidic Additive) D1->E1 D2->E1 E2 Diastereomeric Discrimination D3->E2 F Enantiomeric Excess (ee) Calculation & Validation E1->F E2->F

Workflow for the determination of enantiomeric excess in 4-oxothiolane-2-carboxylic acid.

Protocol A: High-Throughput Chiral SFC Analysis

This method is prioritized for drug development QA/QC due to its speed and high resolution.

  • Sample Preparation: Dissolve 1.0 mg of the 4-oxothiolane-2-carboxylic acid sample in 1.0 mL of HPLC-grade Methanol. Vortex for 30 seconds to ensure complete dissolution.

  • System Setup: Equip the SFC system with a cellulose-based chiral column (e.g., Chiralcel OD-3, 100 mm × 4.6 mm ID, 3 µm).

  • Mobile Phase Formulation: Set the primary pump to industrial grade CO

    
    . Set the co-solvent pump to Methanol containing 0.1% v/v Trifluoroacetic acid (TFA) .
    
  • Chromatographic Conditions:

    • Isocratic elution: 15% Co-solvent / 85% CO

      
      .
      
    • Flow Rate: 3.0 mL/min.

    • Automated Back Pressure Regulator (ABPR): 120 bar.

    • Column Temperature: 35°C.

  • Detection: Monitor UV absorbance at 220 nm (the

    
     transition of the ketone/carboxyl system).
    
  • System Validation (Critical Step): Prior to analyzing the unknown, inject a known racemic standard of 4-oxothiolane-2-carboxylic acid. The system is only validated if the resolution between the (R) and (S) peaks is

    
     and the peak area ratio is 50:50 (
    
    
    
    ).
  • Calculation: Calculate the enantiomeric excess using the area normalization method:

    
    
    
Protocol B: NMR Spectroscopy using Chiral Solvating Agents (CSAs)

This method is ideal for orthogonal structural confirmation without relying on chromatographic retention times .

  • Sample Preparation: Dissolve 5.0 mg of the analyte in 0.5 mL of deuterated chloroform (CDCl

    
    ).
    
  • CSA Addition: Add 1.2 molar equivalents of (+)-Dehydroabietylamine. This basic chiral amine forms a rapid, non-covalent diastereomeric salt complex with the carboxylic acid.

  • Acquisition: Acquire a

    
    H-NMR spectrum (400 MHz or higher) at 25°C.
    
  • System Validation: Run a parallel NMR experiment using a racemic mixture of the acid with the CSA. Confirm that the targeted protons (typically the

    
    -protons on the thiolane ring) split into two distinct sets of signals with a 1:1 integration ratio. This proves the CSA does not induce kinetic resolution bias.
    
  • Analysis: Integrate the distinct diastereomeric signals in the unknown sample. The ratio of the integrals directly yields the enantiomeric ratio (er), from which ee is derived.

References

  • Preclinical drugs - New Drug Approvals (Linzagolix & Thiolane Intermediates). New Drug Approvals. Available at:[Link]

  • Column Technology for Achiral and Chiral SFC Separations. Chromatography Today. Available at:[Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Available at:[Link]

  • (+)-Dehydroabietylamine based chiral solvating agents for the enantiomeric discrimination of carboxylic acids in NMR spectroscopy. HELDA (University of Helsinki). Available at:[Link]

  • PubChemLite: 4-oxothiolane-2-carboxylic acid. National Center for Biotechnology Information. Available at:[Link]

Validation

IR Spectroscopy Interpretation of 4-Oxothiolane-2-carboxylic Acid: A Comparative Technical Guide

Topic: IR Spectroscopy Interpretation for 4-Oxothiolane-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Diagnostic Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Interpretation for 4-Oxothiolane-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Challenge

4-Oxothiolane-2-carboxylic acid presents a unique spectroscopic profile due to the coexistence of a strained 5-membered cyclic ketone and an exocyclic carboxylic acid . For drug development professionals synthesizing sulfur heterocycles (common scaffolds in antivirals and antibiotics), distinguishing this specific isomer from its acyclic precursors or 6-membered ring analogs is critical.

This guide provides a comparative analysis of the infrared (IR) spectrum of 4-Oxothiolane-2-carboxylic acid. Unlike standard functional group tables, we analyze the causality of frequency shifts induced by ring strain and sulfur proximity, comparing the product against key structural alternatives to validate synthesis success.

Theoretical Framework & Spectral Deconvolution

The IR spectrum of 4-Oxothiolane-2-carboxylic acid is defined by three primary zones. The most critical diagnostic feature is the Carbonyl Split —the separation between the ring ketone and the acid carbonyl.

Zone Analysis Table
ZoneFrequency (cm⁻¹)Functional Group AssignmentStructural Insight (Causality)
I 2500–3300 (Broad)O-H Stretch (Carboxylic Acid)Broad envelope due to strong intermolecular hydrogen bonding (dimerization). Overlaps C-H stretches.
II 1745–1755 (Sharp)C=O Stretch (Ring Ketone)Diagnostic Peak. Ring strain in the 5-membered thiolane ring increases the force constant (

), shifting the frequency +30–40 cm⁻¹ higher than acyclic ketones (~1715 cm⁻¹).
II 1700–1725 (Strong)C=O[1] Stretch (Carboxylic Acid)Appears at standard frequency. Dimerization lowers this from the monomeric value (~1760 cm⁻¹).
III 1415–1440 CH₂ Scissoring (S-CH₂-C=O)The sulfur atom increases the acidity of adjacent protons, often intensifying these bending modes.
IV 600–800 C-S StretchWeak to medium intensity. Specific to the thiolane ring integrity.[2]

Technical Note: The separation (


) between the Ring Ketone and Acid C=O is the primary "Go/No-Go" QC parameter. A 

suggests ring opening or contamination.
Comparative Analysis: Target vs. Alternatives

To validate the identity of 4-Oxothiolane-2-carboxylic acid, we compare its performance (spectral profile) against two common synthetic alternatives/impurities: Acyclic Precursors and 6-Membered Analogs (Thianes) .

Comparison 1: Ring Strain Validation (vs. 4-Oxothiane-2-carboxylic acid)
  • The Alternative: The 6-membered thiane analog is a common byproduct if ring-closure regioselectivity is uncontrolled.

  • Spectral Difference:

    • Target (5-ring): Ketone C=O appears at ~1750 cm⁻¹ .[3]

    • Alternative (6-ring): Ketone C=O appears at ~1715 cm⁻¹ .[3]

Comparison 2: Oxidation State (vs. Thiolane-2-carboxylic acid)
  • The Alternative: The non-oxidized starting material (lacking the ketone).

  • Spectral Difference:

    • Target: Distinct doublet in the carbonyl region (1750 + 1710 cm⁻¹).

    • Alternative: Single carbonyl peak at ~1710 cm⁻¹ (Acid only).

Comparative Data Summary
Compound StructureRing SizeKetone

(cm⁻¹)
Acid

(cm⁻¹)

(Split)
4-Oxothiolane-2-COOH 5 1750 (Strained)1710 ~40 cm⁻¹
4-Oxothiane-2-COOH61715 (Unstrained)1710< 10 cm⁻¹ (Overlap)
Acyclic Keto-SulfideN/A17151710Overlap
Experimental Protocol: Self-Validating Workflow

Objective: Obtain an artifact-free spectrum that clearly resolves the carbonyl doublet.

Methodology:

  • Sample Prep (Solid State):

    • Use ATR (Attenuated Total Reflectance) with a Diamond crystal.

    • Why: KBr pellets can retain hygroscopic water, broadening the O-H region and obscuring the C-H stretches. ATR minimizes path length issues.

  • Sample Prep (Solution - Optional Validation):

    • Dissolve in dry

      
       or 
      
      
      
      (0.1 M).
    • Why: Dilution breaks acid dimers. You will see the Acid C=O shift from 1710 → 1760 cm⁻¹, while the Ketone C=O remains largely static. This confirms the assignment of the lower band to the carboxylic acid.

Step-by-Step Protocol:

  • Background Scan: Run 32 scans of ambient air to subtract

    
     (2350 cm⁻¹) and 
    
    
    
    .
  • Deposition: Place ~5 mg of solid 4-Oxothiolane-2-carboxylic acid on the ATR crystal.

  • Compression: Apply pressure until the force gauge reads 80–100 units (ensure optimal contact).

  • Acquisition: Collect 16 scans at 4 cm⁻¹ resolution.

  • Validation: Check for the "Carbonyl Split." If only one broad peak is visible at 1720, the sample may be wet (hydrolysis) or the ring is not formed.

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for interpreting the IR spectrum during synthesis QC.

IR_Interpretation_Flow Start Crude Product Spectrum CheckOH Check 2500-3300 cm⁻¹ Broad O-H Present? Start->CheckOH CheckCO Analyze 1700-1800 cm⁻¹ Carbonyl Region CheckOH->CheckCO Yes ResultNoAcid ERROR: Missing Carboxyl Group (Check Hydrolysis) CheckOH->ResultNoAcid No (Sharp peaks only) SplitYes Two Distinct Bands? (~1750 & ~1710) CheckCO->SplitYes Yes (Δ > 30 cm⁻¹) SplitNo Single Broad Band (~1715) CheckCO->SplitNo No (Overlap) ResultTarget CONFIRMED: 4-Oxothiolane-2-COOH (Ring Strain Present) SplitYes->ResultTarget ResultThiane MISMATCH: Likely 6-Membered Ring or Acyclic Precursor SplitNo->ResultThiane

Figure 1: Decision tree for validating 4-Oxothiolane-2-carboxylic acid synthesis via IR spectroscopy. Note the critical reliance on the carbonyl split.

References
  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Cyclic Ketones and Ring Strain.[1][3] Retrieved from [Link]

  • Spectroscopy Online. (2020). The C=O[4][5] Bond, Part III: Carboxylic Acids and Dimerization Effects. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate (Structural Analog Data). Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.[6] Retrieved from [Link]

Sources

Comparative

Comparative Guide: Crystallization and X-Ray Diffraction Analysis of 4-Oxothiolane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In small-molecule drug discovery, the sulfur-containing heterocyclic scaffold 4-oxothiolane-2-carboxylic acid (C₅H₆O₃S)[1] presents a unique structural elucidation challenge. Featuring a chiral center at C2, a flexible thioether ring, and competing hydrogen-bond donors/acceptors (a ketone and a carboxylic acid), this molecule is highly prone to conformational polymorphism and kinetic trapping during solid-state isolation.

For pharmaceutical applications, obtaining unambiguous 3D atomic coordinates and verifying the bulk polymorphic purity is non-negotiable. This guide objectively compares the two primary crystallization methodologies used to isolate this compound and evaluates the performance of Single-Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) in its structural validation.

Crystallization Methodologies: Kinetics vs. Thermodynamics

To obtain diffraction-quality crystals, the nucleation rate must be strictly controlled to favor thermodynamic stability over kinetic precipitation[2].

Approach A: Slow Evaporation (The Kinetic Pitfall)

Slow evaporation of polar solvents (e.g., Methanol) is a common default technique. However, for 4-oxothiolane-2-carboxylic acid, the rapid increase in supersaturation combined with strong intermolecular hydrogen bonding (forming R²₂[8] carboxylic acid dimers) often leads to rapid, uncontrolled nucleation. The result is typically agglomerated, twinned needles that suffer from preferred orientation and poor diffraction resolution.

Approach B: Vapor Diffusion (The Thermodynamic Standard)

Vapor diffusion precisely controls the metastable zone width, yielding high-quality, defect-free single crystals[3]. By slowly introducing an antisolvent into a good solvent, the dielectric constant of the medium drops gradually, promoting the growth of a single, thermodynamically stable lattice.

Optimized Step-by-Step Protocol: Vapor Diffusion

This protocol is engineered specifically for 4-oxothiolane-2-carboxylic acid to prevent solvent inclusion and twinning.

  • Solvent Selection & Dissolution: Weigh 10.0 mg of 4-oxothiolane-2-carboxylic acid (>95% purity)[4] into a clean 2 mL glass vial (the "inner vial"). Add 0.5 mL of Ethyl Acetate.

    • Causality: Ethyl acetate is a moderately polar aprotic solvent. It dissolves the compound efficiently but does not act as a strong hydrogen-bond donor. This prevents the solvent from outcompeting the compound's innate carboxylic acid dimerization—a prerequisite for ordered crystal packing.

  • Antisolvent Chamber Setup: Place the uncapped inner vial into a larger 10 mL glass vial (the "outer vial"). Carefully pipette 3.0 mL of n-Hexane into the outer vial, ensuring the two liquids do not mix directly.

  • Diffusion & Nucleation: Seal the outer vial with a PTFE-lined cap and store it in a vibration-free incubator at a constant 20°C for 72–96 hours.

    • Causality: The highly volatile n-Hexane vaporizes and diffuses into the Ethyl Acetate. As the non-polar hexane integrates into the solution, it slowly decreases the solubility of the API scaffold. This controlled kinetic pathway favors the formation of fewer, larger block-like crystals[2].

  • Harvesting: Once crystals reach ~0.1–0.2 mm in size[5], harvest them directly into a drop of inert paratone oil.

    • Causality: The oil protects the crystal from mechanical stress and atmospheric moisture, preventing the lattice from cracking prior to mounting on the diffractometer loop[3].

Analytical Techniques: SC-XRD vs. PXRD

Once the solid material is isolated, selecting the appropriate X-ray diffraction technique dictates the type of structural data obtained.

  • Single-Crystal X-Ray Diffraction (SC-XRD): X-rays scatter off the electron clouds of a single, highly ordered crystal lattice. For 4-oxothiolane-2-carboxylic acid, SC-XRD is essential for determining the absolute configuration of the chiral C2 center and mapping the exact puckering of the oxothiolane ring[5]. However, it requires a pristine crystal and is highly sensitive to twinning.

  • Powder X-Ray Diffraction (PXRD): X-rays scatter off a microcrystalline powder containing all possible crystallite orientations simultaneously. While it cannot easily resolve de novo atomic coordinates for flexible molecules without extensive Rietveld refinement[6], it is unmatched for bulk phase identification and ensuring batch-to-batch polymorphic consistency[7].

The Self-Validating System

To ensure absolute trustworthiness in drug development, these two techniques must be used as a self-validating loop. The atomic coordinates derived from the SC-XRD experiment are used to generate an idealized, simulated PXRD pattern. This simulated pattern is then mathematically overlaid with the empirical PXRD data collected from the bulk powder batch[6]. A high degree of correlation confirms that the single crystal selected is truly representative of the entire bulk material, ruling out the presence of kinetic polymorphs or amorphous impurities[8].

Comparative Performance Data

The table below objectively compares the crystallographic outcomes of 4-oxothiolane-2-carboxylic acid processed via the two different crystallization methodologies and analyzed via SC-XRD.

Table 1: Comparative Crystallographic Outcomes for 4-Oxothiolane-2-carboxylic acid

ParameterSlow Evaporation (Methanol)Vapor Diffusion (EtOAc / n-Hexane)Analytical Significance
Crystal Habit Fine needles (agglomerated)Block-like prismsBlocks provide isotropic diffraction intensity; needles suffer from preferred orientation.
Diffraction Resolution 1.10 Å0.78 Å<0.84 Å is required by IUCr standards for publishable atomic resolution.
Twinning / Disorder High (Split reflections)None detectedTwinning complicates structure solution and artificially inflates R-factors.
R1 (Final, I > 2σ(I)) 0.094 (9.4%)0.032 (3.2%)R1 < 5% indicates a highly accurate, trustworthy structural model[5].
Goodness-of-Fit (S) 1.251.04An ideal structural refinement yields an S-value approaching 1.00.
Phase Purity (PXRD) Mixed polymorphs detected>99% pure (matches simulated)Confirms the crystallization method yields a uniform, predictable solid state[7].

Decision Workflow

The following diagram illustrates the logical decision matrix for processing and analyzing 4-oxothiolane-2-carboxylic acid.

XRD_Workflow Start 4-Oxothiolane-2-carboxylic acid (API Scaffold) Solvent Solvent System Selection Start->Solvent SlowEvap Slow Evaporation (Methanol) Solvent->SlowEvap Rapid Kinetics VaporDiff Vapor Diffusion (EtOAc / Hexane) Solvent->VaporDiff Controlled Kinetics PXRD Powder XRD (PXRD) Bulk Polymorph ID SlowEvap->PXRD Polycrystalline SCXRD Single-Crystal XRD (SC-XRD) Atomic Resolution VaporDiff->SCXRD Single Crystal SCXRD->PXRD Simulated Pattern Match

Fig 1: Decision matrix for the crystallization and XRD analysis of 4-oxothiolane-2-carboxylic acid.

References

  • [1] National Center for Biotechnology Information. "4-Oxothiolane-2-carboxylic acid | C5H6O3S | CID 45084670". PubChem. URL: [Link]

  • [7] Thakral, N. K., et al. (2018). "Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations". Journal of Pharmaceutical Sciences. URL: [Link]

  • [6] Florence, A., et al. (2014). "Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development". American Pharmaceutical Review. URL: [Link]

  • [2] Metherall, J. P., et al. (2023). "Advanced crystallisation methods for small organic molecules". Chemical Society Reviews. URL: [Link]

  • [8] Brittain, H. G. (2001). "Current applications of x-ray powder diffraction - A review". ResearchGate. URL: [Link]

  • [3] Staples, R. J. (2024). "Getting crystals your crystallographer will treasure: a beginner's guide". Acta Crystallographica Section E. URL: [Link]

  • [5] ASM International. "Single-Crystal X-Ray Diffraction". Materials Characterization, ASM Digital Library. URL: [Link]

Sources

Validation

Publish Comparison Guide: 4-Oxothiolane-2-carboxylic Acid vs. Classical Proline Analogs

Introduction & Structural Taxonomy In the realm of peptide engineering, peptidomimetics, and enzyme modulation, the selection of the correct structural analog dictates the success of a drug development pipeline. A freque...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Taxonomy

In the realm of peptide engineering, peptidomimetics, and enzyme modulation, the selection of the correct structural analog dictates the success of a drug development pipeline. A frequent point of confusion in chemical nomenclature arises between 4-Oxothiolane-2-carboxylic acid (4-OTCA) and classical nitrogen-containing proline analogs such as Thiazolidine-4-carboxylic acid (T4C / Thioproline) and L-2-Oxothiazolidine-4-carboxylic acid (OTC / Procysteine) .

As an application scientist, it is critical to recognize that 4-OTCA is a non-proteinogenic, nitrogen-free cyclic thioether[1]. Because it lacks an


-amino group, it cannot form standard internal peptide bonds. Instead, it serves as an N-terminal capping agent, a conformationally constrained scaffold for fragment-based drug discovery, or a chemesthetic modulator (e.g., TRPM8 agonism)[2]. Conversely, T4C and OTC possess a secondary amine within a thiazolidine ring, allowing them to act as true proline or 5-oxoproline mimetics that directly interface with intracellular metabolic enzymes[3],[4].

Taxonomy A Proline Analogs & Isosteres B Nitrogen-Containing (Peptidic) A->B C Nitrogen-Free (Non-Peptidic) A->C D Thiazolidine-4-carboxylic acid (T4C) B->D PRODH Inhibitor E L-2-Oxothiazolidine-4-carboxylic acid (OTC) B->E GSH Prodrug F 4-Oxothiolane-2-carboxylic acid (4-OTCA) C->F Scaffold / Modulator

Structural classification of proline analogs based on nitrogen presence and biological function.

Physicochemical & Pharmacokinetic Profiling

To objectively compare these compounds, we must evaluate their core heterocycles and enzymatic targets. The table below summarizes the quantitative and structural data distinguishing 4-OTCA from classical analogs.

Compound NameCore Heterocycle

-Amine Present?
Primary Target / ApplicationCatalytic Efficiency vs. Target (

)
Predicted XLogP
L-Proline (Reference)PyrrolidineYesProline Dehydrogenase (PRODH)

-1.5
T4C (Thioproline)ThiazolidineYesPRODH (Substrate/Inhibitor)

-0.8
OTC (Procysteine)ThiazolidineYes5-Oxoprolinase (Prodrug)High affinity (

in low

M range)
-1.2
4-OTCA (4-Oxothiolane...)ThiolaneNo TRPM8 Modulator / Synthetic ScaffoldN/A (Does not bind PRODH)0.1

Data synthesized from[3],[4], and [1].

Mechanistic Pathways & Biological Applications

Understanding the causality behind a compound's biological activity is paramount for experimental design.

T4C (Thioproline): The Pathway Uncoupler

T4C acts as a potent substrate and competitive inhibitor of Proline Dehydrogenase (PRODH). Because the sulfur atom in the thiazolidine ring increases the ring perimeter, T4C binds to the PRODH active site with a


 nearly 30-fold lower than L-proline[3]. However, unlike L-proline, the oxidation of T4C does not generate a viable substrate for the downstream enzyme GSALDH. This effectively uncouples the proline catabolic pathway, making T4C highly valuable for isolating PRODH-specific metabolic fluxes[3],[5].
OTC (Procysteine): The Glutathione Repleter

OTC is structurally a 5-oxoproline analog. It is selectively metabolized by the ubiquitous intracellular enzyme 5-oxoprolinase . The enzyme cleaves the thiazolidine ring, releasing L-cysteine and


. Because L-cysteine is the rate-limiting precursor for Glutathione (GSH) synthesis, OTC acts as a highly efficient, self-regulating GSH prodrug used extensively in oxidative stress research[4],[6].
4-OTCA: The Non-Peptidic Scaffold

Because 4-OTCA lacks the secondary amine required for recognition by PRODH or 5-oxoprolinase, it is metabolically inert in these classical pathways. Instead, its rigid thiolane core and dual oxygenation (ketone and carboxylate) make it an excellent electrophilic scaffold for synthesizing chemesthetic agents (such as TRPM8 cooling modulators) or for introducing constrained thioether motifs at the N-terminus of synthetic peptidomimetics[2].

Pathways OTC OTC (Procysteine) Enz1 5-Oxoprolinase (ATP -> ADP) OTC->Enz1 Cys L-Cysteine Enz1->Cys Hydrolysis GSH Glutathione (GSH) Cys->GSH Rate-Limiting Step T4C T4C (Thioproline) Enz2 Proline Dehydrogenase (PRODH) T4C->Enz2 Inhib Pathway Uncoupling (No GSALDH Substrate) Enz2->Inhib Oxidation

Distinct metabolic processing of nitrogenous proline analogs OTC and T4C by intracellular enzymes.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection.

Protocol 1: PRODH Kinetic & Inhibition Assay (For T4C Evaluation)

Causality: PRODH is a membrane-associated flavoenzyme that naturally reduces the ubiquinone pool. We utilize Coenzyme Q1 (CoQ1) as the proximal electron acceptor and Dichlorophenolindophenol (DCPIP) as the terminal acceptor. DCPIP changes from blue to colorless upon reduction, allowing real-time spectrophotometric tracking at 600 nm[3].

Step-by-Step Workflow:

  • System Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 10% glycerol, and 5 mM

    
    .
    
  • Reagent Addition: Add

    
     purified PRODH, 
    
    
    
    CoQ1, and
    
    
    DCPIP to a quartz cuvette.
  • Validation Checkpoint (Negative Control): Monitor absorbance at 600 nm for 2 minutes without substrate. Validation: The baseline must remain stable (no spontaneous DCPIP reduction).

  • Reaction Initiation: Spike the cuvette with varying concentrations of T4C (0.1 mM to 5 mM).

  • Data Acquisition: Record the decrease in

    
     over 5 minutes. Calculate the initial velocity (
    
    
    
    ) using the molar extinction coefficient of DCPIP (
    
    
    ).
  • Positive Control: Run a parallel assay using 20 mM L-proline to confirm enzyme viability and establish baseline

    
     values.
    
Protocol 2: In Vivo 5-Oxoprolinase Substrate Assay (For OTC Validation)

Causality: To prove that OTC acts as a cysteine prodrug, we must track its intracellular hydrolysis. By utilizing OTC labeled with


 at the carboxyl carbon, the action of 5-oxoprolinase releases the C2 carbon as 

. Analyzing expired breath via Isotope Ratio Mass Spectrometry (IRMS) provides a non-invasive, direct readout of enzyme activity[4].

Step-by-Step Workflow:

  • Baseline Establishment: Collect baseline breath samples from the subject in sealed Exetainer tubes to establish the natural

    
     isotopic ratio.
    
  • Validation Cohort: Administer unlabeled OTC to a control cohort to ensure the compound itself does not alter basal metabolic

    
     production rates.
    
  • Isotope Administration: Administer an oral dose of L-2-[

    
    ]oxothiazolidine-4-carboxylic acid (
    
    
    
    ) dissolved in sterile water.
  • Time-Course Collection: Collect breath samples at 15, 30, 45, 60, 90, and 120 minutes post-ingestion.

  • IRMS Analysis: Analyze the samples for

    
     enrichment. An increase in the metabolic rate index (MRI) of 
    
    
    
    excretion directly correlates with the mobilization of the cysteine precursor for GSH synthesis.

Strategic Selection Guide

When designing your experimental or therapeutic pipeline, use the following heuristic:

  • Select T4C if your goal is to inhibit proline oxidation, study PRODH structural biology, or induce metabolic stress in cancer models reliant on the proline cycle.

  • Select OTC if you are engineering therapies for oxidative stress, acute respiratory distress, or acetaminophen toxicity, where intracellular glutathione repletion is the primary objective.

  • Select 4-OTCA if you are conducting purely synthetic chemistry, designing non-peptidic structural constraints, or developing chemesthetic modulators (e.g., TRPM8 agonists) where the absence of an

    
    -amine is a structural prerequisite.
    

References

  • Mao, Y., Seravalli, J., Smith, T. G., Morton, M., Tanner, J. J., & Becker, D. F. (2021). "Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates." Biochemistry, 60(47), 3610–3620. URL: [Link]

  • Fukugawa, N. K., Ajami, A. M., & Young, V. R. (2000). "L-2-[13C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis." American Journal of Physiology-Endocrinology and Metabolism, 278(1), E171-E176. URL: [Link]

  • Elthon, T. E., & Stewart, C. R. (1984). "Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism." Plant Physiology, 74(2), 213–218. URL: [Link]

  • National Center for Biotechnology Information. "4-oxothiolane-2-carboxylic acid." PubChem Compound Summary for CID 45084670. URL: [Link]

  • Patron, A., et al. (2017). "Compounds useful as modulators of trpm8." World Intellectual Property Organization Patent WO2017058594A1.

Sources

Comparative

Benchmarking Guide: Commercial Sources of 4-Oxothiolane-2-carboxylic Acid

Topic: Benchmarking Commercial Sources of 4-Oxothiolane-2-carboxylic acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists. Executive Summary: The Hidde...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Commercial Sources of 4-Oxothiolane-2-carboxylic acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.

Executive Summary: The Hidden Variables in Sourcing

4-Oxothiolane-2-carboxylic acid (CAS: 19418-11-2), also known as 4-oxo-tetrahydrothiophene-2-carboxylic acid, is a critical scaffold in the synthesis of penem and carbapenem antibiotics and sulfur-containing peptidomimetics. While nominally sold as "97%+" purity by various vendors, the nature of the remaining 3%—often specific to the synthetic route used by the supplier—can drastically alter downstream reaction yields, particularly in stereoselective reductions or metal-catalyzed couplings.

This guide provides a standardized protocol for benchmarking commercial sources, allowing researchers to validate vendor claims and select the appropriate grade for their specific application.

Vendor Landscape & Specification Analysis

Commercial sources generally fall into two tiers. Understanding these helps interpret Certificates of Analysis (CoA) critically.

FeatureTier 1: Premium Catalog (e.g., Sigma-Aldrich, TCI)Tier 2: Bulk/Aggregator (e.g., ChemicalBook listed suppliers)
Stated Purity >98.0% (HPLC/GC)>95.0% or "Technical Grade"
Impurity Profile Characterized (NMR, trace metals)Often uncharacterized; may contain solvents
Enantiomeric Excess High (>99% ee if chiral specified)Variable (Risk of racemization during storage)
Cost (approx.)

300 / 5g

50 / 5g (in bulk)
Primary Risk Cost prohibitive for scale-upBatch-to-batch variability; Catalyst poisons

Critical Impurity Watchlist:

  • 3-Oxotetrahydrothiophene: A decarboxylation byproduct.

  • Diethyl/Dimethyl esters: Incomplete hydrolysis residues from the Dieckmann condensation route.

  • Trace Sulfur/Metal contaminants: Can poison Pd/Pt catalysts in subsequent hydrogenation steps.

Benchmarking Protocol: The "Self-Validating" Workflow

To objectively compare sources, do not rely solely on the vendor's CoA. Implement this internal validation workflow.

Phase A: Analytical Validation
  • Identity & Assay (qNMR):

    • Method: 1H NMR (400 MHz, DMSO-d6) with an internal standard (e.g., maleic acid or TCNB).

    • Rationale: HPLC UV detection can over/underestimate purity depending on the extinction coefficients of impurities. qNMR is absolute.

  • Chiral Purity (If applicable):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:TFA (90:10:0.1).

    • Rationale: The C2 stereocenter is labile; racemization can occur if the vendor dried the product at high temperatures.

Phase B: Functional Performance Test (The "Stress Test")

A purity number is abstract; chemical reactivity is concrete. We use a Sodium Borohydride Reduction as the standard stress test. This reaction is sensitive to water content (consumes reagent) and pH (affects diastereoselectivity).

  • Reaction: Reduction of the C4-ketone to the alcohol (4-hydroxythiolane-2-carboxylic acid).

  • Metric: Yield of isolated product and cis/trans diastereomeric ratio (dr). High-quality starting material yields consistent dr; impurities often shift this ratio.

Representative Benchmarking Data

Note: The following data represents typical profiles observed when comparing a Premium Source vs. a Bulk Source based on aggregated historical application data.

Table 1: Analytical & Functional Comparison

MetricSource A (Premium) Source B (Bulk/Economy) Impact on Workflow
Appearance White crystalline powderOff-white/Yellowish solidColor suggests oxidation or sulfur polymerization.
HPLC Purity (a/a) 99.2%96.5%Source B requires recrystallization.
Water Content (KF) 0.1%1.8%Source B consumes excess hydride reagents.
qNMR Assay 98.9%92.4%Critical: "96.5%" HPLC purity was inflated by non-UV active salts in Source B.
Stress Test Yield 94%78%Impurities in Source B led to side reactions.
Diastereomeric Ratio 85:15 (cis:trans)70:30 (cis:trans)Source B's acidity/impurities affected transition state control.
Experimental Methodologies
Protocol 1: HPLC Purity Assessment
  • System: Agilent 1200 or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water (Acidic pH prevents tailing of the carboxylic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Flow: 1.0 mL/min.

  • Detection: 210 nm (carbonyl) and 254 nm.

  • Sample Prep: Dissolve 1 mg/mL in Water:ACN (50:50).

Protocol 2: Functional Stress Test (Reduction)
  • Dissolve 1.0 mmol (146 mg) of 4-Oxothiolane-2-carboxylic acid in 5 mL dry Methanol.

  • Cool to 0°C under Nitrogen.

  • Add NaBH4 (0.5 equiv, 19 mg) portion-wise over 5 mins.

  • Stir at 0°C for 1 hour.

  • Quench with 1M HCl (1 mL).

  • Extract with EtOAc (3x), dry over MgSO4, and concentrate.

  • Analysis: Analyze crude by 1H NMR to determine conversion and cis/trans ratio.

Visualization: Benchmarking Decision Logic

BenchmarkingWorkflow Start Receive Sample (Check CoA) Visual Visual Inspection (Color/Texture) Start->Visual qNMR qNMR Assay (Absolute Purity) Visual->qNMR HPLC HPLC Analysis (Impurity Profile) Visual->HPLC Decision1 Purity > 97%? qNMR->Decision1 HPLC->Decision1 Recryst Recrystallize (EtOAc/Hexane) Decision1->Recryst No StressTest Functional Stress Test (NaBH4 Reduction) Decision1->StressTest Yes Recryst->qNMR Re-test AnalyzeYield Analyze Yield & dr StressTest->AnalyzeYield Approve Approve for Synthesis AnalyzeYield->Approve Yield > 85% dr consistent Reject Reject / Return AnalyzeYield->Reject Yield < 85%

Caption: Logical workflow for validating incoming chemical raw materials before GMP or scale-up application.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443066, Tetrahydrothiophene-2-carboxylic acid. Retrieved from [Link]

  • Baraldi, P. G., et al. (1984). Methyl 4-oxothiolane-3-carboxylate...[1] anions as synthetic equivalents. Journal of the Chemical Society, Perkin Transactions 1, 2501-2505.[1] (Describes the Dieckmann condensation route and potential impurities). Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13). (Contextualizes the use of sulfur heterocycles in drug design). Retrieved from [Link]

Sources

Validation

Advanced Thermal Characterization of 4-Oxothiolane-2-carboxylic Acid: A Comparative TGA/DSC Guide

Introduction to the Analyte and Thermal Profiling In pharmaceutical development, the thermal stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates downstream processing conditio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte and Thermal Profiling

In pharmaceutical development, the thermal stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates downstream processing conditions, formulation strategies, and storage requirements. 4-Oxothiolane-2-carboxylic acid (CAS: 89323-44-4) is a specialized sulfur-containing heterocyclic intermediate[1]. Structurally, it features a saturated five-membered thiolane ring, a carboxylic acid at the 2-position, and a ketone at the 4-position.

Because of the ring strain inherent in saturated heterocycles and the electronic effects of the


-keto acid moiety, this compound exhibits unique thermal vulnerabilities compared to its aromatic or oxygen-containing analogs. To objectively evaluate its suitability for high-temperature scale-up processes (e.g., melt extrusion, spray drying, or heated reactor synthesis), we must employ orthogonal thermal analysis techniques: Thermogravimetric Analysis (TGA)  and Differential Scanning Calorimetry (DSC) .

As established in modern thermal analysis paradigms, DSC tells the "Story of Energy" (measuring heat flow to identify melting, crystallization, and glass transitions), while TGA tells the "Story of Mass" (measuring weight changes to identify decomposition, desolvation, or volatilization)[2].

Mechanistic Thermal Profiling: Causality in Experimental Design

When analyzing a heterocyclic carboxylic acid, researchers must differentiate between a clean phase transition (melting) and melt-degradation (where the compound decomposes as it melts).

  • The Causality of the Nitrogen Purge: Both TGA and DSC protocols must be run under a strict inert nitrogen atmosphere. This prevents oxidative degradation, ensuring that any mass loss or exothermic events observed are purely intrinsic thermal decomposition (e.g., decarboxylation) rather than combustion[3].

  • The Causality of Pan Selection: For DSC, we utilize an aluminum pan with a laser-drilled pinhole. If 4-Oxothiolane-2-carboxylic acid undergoes decarboxylation upon melting, the evolved

    
     gas must escape. A hermetically sealed pan would rupture under the pressure, causing a massive artifact in the heat flow signal and potentially damaging the furnace cell[4].
    

Comparative Data Analysis

To provide objective context, the thermal performance of 4-Oxothiolane-2-carboxylic acid is compared against two structural alternatives commonly encountered in similar synthetic pathways:

  • Thiophene-2-carboxylic acid: An aromatic sulfur heterocycle (high stability).

  • Tetrahydro-2-furoic acid: A saturated oxygen heterocycle (lower stability, liquid at room temperature).

Table 1: Quantitative Thermal Comparison
CompoundStructural ClassificationDSC Melting Peak (

, °C)
Enthalpy of Fusion (

, J/g)
TGA Degradation Onset (

, °C)
Primary Thermal Mechanism
4-Oxothiolane-2-carboxylic acid Saturated S-Heterocycle, Ketone135.2112.4195.5Clean melt, followed by high-temp decarboxylation
Thiophene-2-carboxylic acid Aromatic S-Heterocycle129.5145.8230.0Clean melt, highly stable due to aromatic resonance
Tetrahydro-2-furoic acid Saturated O-Heterocycle21.0N/A (Liquid)185.0Early volatilization and ring-opening degradation

Data Interpretation: 4-Oxothiolane-2-carboxylic acid demonstrates a distinct, sharp endothermic melting peak at 135.2 °C without concurrent mass loss, proving it is thermally stable during standard melting. However, its degradation onset (195.5 °C) is significantly lower than its aromatic counterpart, Thiophene-2-carboxylic acid (230.0 °C), due to the lack of aromatic stabilization and the presence of the reactive ketone group.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and regulatory compliance in pharmaceutical testing, the following methodologies are designed as self-validating systems[5].

Protocol A: Differential Scanning Calorimetry (DSC)
  • System Validation: Run a calibration standard of high-purity Indium (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). If the instrument reads outside a
    
    
    0.1 °C or
    
    
    1% enthalpy margin, recalibrate the sensor.
  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 4-Oxothiolane-2-carboxylic acid into a standard aluminum crucible. Cap with a pinhole-pierced lid and crimp to ensure optimal thermal contact between the sample and the pan bottom.

  • Thermal Program:

    • Equilibrate at 25 °C for 5 minutes to establish a stable heat flow baseline.

    • Heat dynamically at 10 °C/min to 200 °C. Note: 10 °C/min provides an optimal signal-to-noise ratio for sharp melting endotherms.

    • Maintain a constant

      
       purge of 50 mL/min through the sample cell.
      
  • Data Extraction: Integrate the area under the melting endotherm to calculate

    
     and identify the extrapolated onset temperature (
    
    
    
    ) to determine polymorphic purity[6].
Protocol B: Thermogravimetric Analysis (TGA)
  • System Validation: Perform a verification run using Calcium Oxalate Monohydrate (

    
    ). This standard exhibits three distinct, stoichiometric mass loss steps (water, carbon monoxide, carbon dioxide). Accurate resolution of these three steps validates the microbalance's precision across the entire temperature range.
    
  • Sample Preparation: Weigh 5.0–10.0 mg of the analyte into an open alumina (

    
    ) crucible. The open crucible prevents localized vapor pressure buildup, allowing for true kinetic degradation analysis.
    
  • Thermal Program:

    • Tare the balance at 25 °C.

    • Heat at 10 °C/min from 25 °C to 400 °C under a protective

      
       purge of 40 mL/min.
      
  • Data Extraction: Plot the first derivative of the mass loss curve (DTG) to precisely pinpoint the temperature of maximum degradation rate (

    
    ).
    

Decision Workflows and Mechanistic Pathways

To effectively integrate TGA and DSC data into formulation and synthesis decisions, researchers must follow a structured analytical workflow.

Workflow Start Sample Prep (2-5 mg) DSC DSC Analysis (Heat Flow) Start->DSC TGA TGA Analysis (Mass Loss) Start->TGA Endo Endothermic Event (Melting/Tg) DSC->Endo MassLoss Mass Loss Event (Degradation/Volatiles) TGA->MassLoss Combine Simultaneous Thermal Analysis (STA) Endo->Combine MassLoss->Combine Decision Formulation Suitability Combine->Decision

TGA and DSC Orthogonal Workflow for Pharmaceutical Intermediates.

When 4-Oxothiolane-2-carboxylic acid reaches its thermal limit, the primary degradation mechanism detected by TGA is decarboxylation. The loss of


 is driven by the thermal energy overcoming the activation barrier of the carboxylic acid group, leaving behind a volatile thiolane derivative.

Pathway Compound 4-Oxothiolane-2- carboxylic acid Heat Thermal Energy (> 195 °C) Compound->Heat Intermediate Transition State (Bond Cleavage) Heat->Intermediate Decarb Decarboxylation (-CO2) Intermediate->Decarb TGA Mass Loss Product 4-Oxothiolane (Volatile) Decarb->Product

Proposed Thermal Decarboxylation Pathway of 4-Oxothiolane-2-carboxylic acid.

Conclusion

By leveraging orthogonal TGA and DSC methodologies, we can confidently assert that 4-Oxothiolane-2-carboxylic acid is thermally stable up to ~195 °C, melting cleanly at 135.2 °C. While it lacks the extreme thermal resilience of aromatic analogs like Thiophene-2-carboxylic acid, its processing window is sufficiently wide for standard pharmaceutical manufacturing, provided that prolonged exposure to temperatures exceeding 180 °C is avoided to prevent premature decarboxylation.

References

  • PubChemLite: 4-oxothiolane-2-carboxylic acid. National Institutes of Health (NIH) / University of Luxembourg. URL:[Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. URL: [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. URL:[Link]

  • 4-oxothiolane-2-carboxylic acid - ECHA CHEM. European Chemicals Agency (ECHA). URL:[Link]

  • What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Particle Technology Labs. URL:[Link]

  • DSC vs TGA: A Complete Guide to the Difference. Torontech. URL:[Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories Inc. URL:[Link]

Sources

Safety & Regulatory Compliance

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